Cdk7-IN-10
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H35N7O3 |
|---|---|
Molecular Weight |
529.6 g/mol |
IUPAC Name |
N-[(1S)-2-(dimethylamino)-1-phenylethyl]-1,6,6-trimethyl-3-[[4-(prop-2-enoylamino)benzoyl]amino]-4H-pyrrolo[3,4-d]pyrazole-5-carboxamide |
InChI |
InChI=1S/C29H35N7O3/c1-7-24(37)30-21-15-13-20(14-16-21)27(38)32-26-22-17-36(29(2,3)25(22)35(6)33-26)28(39)31-23(18-34(4)5)19-11-9-8-10-12-19/h7-16,23H,1,17-18H2,2-6H3,(H,30,37)(H,31,39)(H,32,33,38)/t23-/m1/s1 |
InChI Key |
LTMXBUKGMDPOPI-HSZRJFAPSA-N |
Isomeric SMILES |
CC1(C2=C(CN1C(=O)N[C@H](CN(C)C)C3=CC=CC=C3)C(=NN2C)NC(=O)C4=CC=C(C=C4)NC(=O)C=C)C |
Canonical SMILES |
CC1(C2=C(CN1C(=O)NC(CN(C)C)C3=CC=CC=C3)C(=NN2C)NC(=O)C4=CC=C(C=C4)NC(=O)C=C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Cdk7 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 7 (Cdk7) is a key regulator of two fundamental cellular processes: transcription and cell cycle progression. Its dual function makes it a compelling target for anti-cancer therapeutics. This document provides a comprehensive technical overview of the mechanism of action of Cdk7 inhibitors, with a focus on preclinical data and experimental methodologies. We will delve into the core signaling pathways, present quantitative data on inhibitor potency and selectivity, and provide detailed protocols for key experimental assays.
The Dual Roles of Cdk7 in Cellular Function
Cdk7 is a serine/threonine kinase that, in complex with Cyclin H and MAT1, forms the Cdk-activating kinase (CAK).[1] The CAK complex is responsible for the activating phosphorylation of several other CDKs, including Cdk1, Cdk2, Cdk4, and Cdk6, which are essential for cell cycle progression.[1] Inhibition of Cdk7's CAK activity leads to cell cycle arrest, primarily at the G1/S and G2/M transitions.[2][3]
In addition to its role in cell cycle control, Cdk7 is a component of the general transcription factor TFIIH.[1] Within TFIIH, Cdk7 phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA polymerase II (Pol II), primarily at serine 5 and 7 residues.[1][4] This phosphorylation is critical for transcription initiation and the release of Pol II from the promoter region.[1] Cdk7 inhibition disrupts this process, leading to the downregulation of gene expression, with a particular impact on genes with super-enhancers, which are often associated with oncogenic drivers.
Mechanism of Action of Cdk7 Inhibitors
Cdk7 inhibitors exert their anti-tumor effects by simultaneously blocking both the cell cycle and transcriptional functions of Cdk7. By binding to the ATP-binding pocket of Cdk7, these small molecules prevent the phosphorylation of its key substrates. This dual inhibition leads to:
-
Cell Cycle Arrest: By preventing the activation of downstream CDKs, Cdk7 inhibitors halt the cell cycle, thereby inhibiting tumor cell proliferation.[2][3]
-
Transcriptional Repression: Inhibition of Pol II CTD phosphorylation leads to a global decrease in transcription, with a profound effect on the expression of oncogenes and other genes essential for tumor cell survival.
-
Induction of Apoptosis: The combined effects of cell cycle arrest and transcriptional disruption can trigger programmed cell death (apoptosis) in cancer cells.
Signaling Pathway of Cdk7 Inhibition
Caption: Cdk7 inhibition blocks both cell cycle progression and transcription, leading to apoptosis.
Quantitative Data on Cdk7 Inhibitor Activity
The potency and selectivity of Cdk7 inhibitors are critical determinants of their therapeutic potential. The following tables summarize key quantitative data for several well-characterized Cdk7 inhibitors. Note: "Cdk7-IN-10" appears to be a placeholder name; therefore, data for representative, published Cdk7 inhibitors are presented.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | Cdk7 IC50 (nM) | Cdk2 IC50 (nM) | Cdk9 IC50 (nM) | Cdk12 IC50 (nM) | Cdk13 IC50 (nM) | Reference |
| YKL-5-124 | 9.7 | 1300 | 3020 | >100,000 | >100,000 | [2][5] |
| THZ1 | 53.5 | - | - | equipotent to Cdk7 | equipotent to Cdk7 | [2] |
| SY-351 | 23 | 321 | 226 | 367 | - | [6] |
| LY3405105 | 93 | >9000 | 6320 | - | - | [5] |
| BS-181 | 21 | - | - | - | - | [4] |
| CT7001 (ICEC0942) | 40 | - | - | - | - | [4] |
Table 2: Cellular Anti-proliferative Activity (IC50)
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| YKL-5-124 | Jurkat | T-cell leukemia | ~30 | [2] |
| SY-351 | HL-60 | Acute myeloid leukemia | EC50 = 8.3 (target occupancy) | [6] |
| LY3405105 | Various | Solid tumors | 14-48 | [5] |
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Tumor Model | Dosing | Outcome | Reference |
| Unnamed Covalent Inhibitor | Kasumi-1 (AML) | 10 mg/kg | Significant tumor growth inhibition | [7] |
| LY3405105 | Various | - | Significant activity | [5] |
Table 4: Pharmacokinetic Parameters
| Compound | Species | Route | T1/2 (h) | Cmax (µM) | Oral Bioavailability (%) | Reference |
| Unnamed Covalent Inhibitor | Mouse | IV | 1.49 | - | - | [7] |
| PO | - | 0.11 | 25 | [7] | ||
| Rat | IV | 1.55 | - | - | [7] | |
| PO | - | 0.11 | 29 | [7] | ||
| Dog | IV | 1.81 | - | - | [7] | |
| PO | - | 0.33 | 27 | [7] | ||
| LY3405105 | Human | PO | 15-19 | - | - | [8] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of Cdk7 inhibitors.
Biochemical Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified Cdk7.
Caption: Workflow for a standard in vitro biochemical kinase assay to determine IC50 values.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% BSA).
-
Dilute purified, active Cdk7/Cyclin H/MAT1 complex in kinase buffer to the desired concentration.
-
Prepare a stock solution of the substrate (e.g., a peptide or protein substrate like the C-terminal domain of RNA Polymerase II).
-
Prepare a stock solution of ATP, including a radiolabeled ATP (e.g., [γ-32P]ATP) for detection.
-
Prepare serial dilutions of the Cdk7 inhibitor in DMSO.
-
-
Reaction Setup:
-
In a microplate, combine the kinase, substrate, and inhibitor at various concentrations.
-
Initiate the reaction by adding the ATP solution.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.
-
-
Detection and Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Detect the phosphorylated substrate using autoradiography (for radiolabeled ATP) or a phosphospecific antibody (for non-radioactive assays).
-
Quantify the signal and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This assay assesses the effect of a Cdk7 inhibitor on the proliferation and viability of cancer cell lines.[9]
Detailed Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the Cdk7 inhibitor. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
-
Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
For CellTiter-Glo assay: Add the CellTiter-Glo reagent, which measures ATP levels as an indicator of cell viability.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the IC50 value.
-
Western Blotting
Western blotting is used to detect changes in the levels and phosphorylation status of proteins in Cdk7-inhibitor-treated cells.
Detailed Methodology:
-
Cell Lysis:
-
Treat cells with the Cdk7 inhibitor for the desired time.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-CDK1, phospho-RNA Pol II CTD Ser5, or total CDK7).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analyze the band intensities to determine the relative changes in protein expression or phosphorylation.
-
In Vivo Xenograft Efficacy Study
This study evaluates the anti-tumor activity of a Cdk7 inhibitor in a living organism, typically in immunodeficient mice bearing human tumor xenografts.[12][13]
Caption: General workflow for an in vivo xenograft efficacy study.
Detailed Methodology:
-
Cell Implantation:
-
Tumor Growth and Randomization:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups with similar average tumor volumes.
-
-
Drug Administration:
-
Administer the Cdk7 inhibitor to the treatment group via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
-
Administer a vehicle control to the control group.
-
-
Monitoring:
-
Measure tumor dimensions with calipers regularly (e.g., twice weekly) and calculate tumor volume.
-
Monitor the body weight and overall health of the mice as indicators of toxicity.
-
-
Endpoint and Analysis:
-
Continue the study until a predefined endpoint is reached (e.g., tumors in the control group reach a certain size, or a specific time point).
-
Euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) to determine the efficacy of the compound.
-
Conclusion
Cdk7 inhibitors represent a promising class of anti-cancer agents with a unique dual mechanism of action that targets both cell cycle progression and transcription. The data presented in this guide highlight the potent and selective nature of several lead compounds. The detailed experimental protocols provide a framework for the continued preclinical evaluation and development of novel Cdk7 inhibitors for the treatment of various malignancies.
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 4. Identification of CDK7 Inhibitors from Natural Sources Using Pharmacoinformatics and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. imtm.cz [imtm.cz]
- 6. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Irreversible covalent CDK7 inhibitor exhibits potent occupancy, antitumor activity in vivo | BioWorld [bioworld.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. 2.3. Cell Viability Assays [bio-protocol.org]
- 11. Cell Viability Assay [bio-protocol.org]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cancer Cell Line Efficacy Studies [jax.org]
An In-depth Technical Guide to the Biological Activity of Cdk7 Inhibitors
Disclaimer: Publicly available scientific literature and detailed experimental data for a compound specifically named "Cdk7-IN-10" are scarce. The primary reference describes it as a CDK7 inhibitor with an IC50 of less than 100 nM, identified in patent WO2021016388A1[1]. To provide a comprehensive technical guide as requested, this document will focus on the well-characterized, potent, and selective covalent CDK7 inhibitor, YKL-5-124 , as a representative molecule. The data and methodologies presented herein are based on published studies of YKL-5-124 and serve as a robust model for understanding the biological activity of a selective CDK7 inhibitor.
Core Concepts: The Dual Role of CDK7
Cyclin-dependent kinase 7 (CDK7) is a unique serine/threonine kinase that serves as a critical link between cell cycle progression and gene transcription[2][3][4]. Its activity is central to cellular proliferation and homeostasis, making it a compelling target in oncology.
-
Cell Cycle Control: CDK7 is the catalytic subunit of the CDK-Activating Kinase (CAK) complex, which also includes Cyclin H and MAT1[5]. The CAK complex is responsible for the activating phosphorylation of key cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6, on their T-loop domains. This sequential activation ensures orderly progression through the phases of the cell cycle[3][6].
-
Transcriptional Regulation: CDK7 is also an essential component of the general transcription factor TFIIH[4][5]. Within this complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), primarily at Serine 5 and Serine 7 residues. This action is crucial for transcription initiation, promoter clearance, and the transition to productive gene elongation[6][7].
Selective inhibition of CDK7 is hypothesized to induce anti-tumor effects by simultaneously arresting the cell cycle and disrupting oncogenic transcription programs.
Quantitative Biological Activity of YKL-5-124
YKL-5-124 is a potent and highly selective covalent inhibitor of CDK7. It forms an irreversible bond with a cysteine residue (Cys312) located near the ATP-binding pocket of CDK7, contributing to its high potency and selectivity[2].
Table 1: In Vitro Kinase Inhibition Profile of YKL-5-124
This table summarizes the half-maximal inhibitory concentrations (IC50) of YKL-5-124 against various cyclin-dependent kinases, highlighting its selectivity for CDK7.
| Target Kinase Complex | IC50 (nM) | Selectivity over CDK7/Mat1/CycH | Reference |
| CDK7/Mat1/CycH | 9.7 | - | [1][2] |
| CDK7 (monomeric) | 53.5 | ~5.5-fold less potent | [8] |
| CDK2 | 1300 | ~134-fold | [1][2] |
| CDK9 | 3020 | ~311-fold | [1][2] |
| CDK12 | >10,000 | >1000-fold | [8][9] |
| CDK13 | >10,000 | >1000-fold | [8][9] |
Table 2: Cellular Activity of YKL-5-124
This table outlines the key cellular effects observed upon treatment with YKL-5-124 in various cancer cell lines.
| Cellular Effect | Cell Line(s) | Effective Concentration | Key Observation | Reference |
| Cell Cycle Arrest | HAP1, Neuroblastoma | 100 - 2000 nM | Dose-dependent increase in G1/G2-M phase cells and loss of S-phase cells. | [8][10] |
| Inhibition of CAK Activity | HAP1, Neuroblastoma | 125 - 2000 nM | Reduced T-loop phosphorylation of CDK1 (T161) and CDK2 (T160). | [2][10] |
| Inhibition of Proliferation | Jurkat, Neuroblastoma | GR50 ~16-30 nM | Potent anti-proliferative effects after 72h treatment. | [2][10] |
| Effect on Pol II Phosphorylation | HAP1, Jurkat | Up to 2000 nM | Minimal to no effect on RNA Pol II CTD phosphorylation (Ser2/5/7). | [2] |
| Inhibition of E2F-driven Gene Expression | HAP1 | 500 nM | Strong downregulation of E2F target gene expression programs. | [2] |
Signaling Pathways and Mechanisms of Action
YKL-5-124's primary mechanism is the selective inhibition of CDK7's kinase activity. This leads to two major downstream consequences: disruption of the cell cycle and altered gene expression.
Unlike less selective inhibitors such as THZ1, which also potently inhibit CDK12/13, YKL-5-124's high selectivity leads to a predominant cell cycle arrest phenotype[2]. The minimal impact on global Pol II phosphorylation suggests that in many cancer cells, the CDK7-mediated cell cycle control is a more immediate vulnerability than its general transcriptional role[2]. However, the potent suppression of specific gene sets, like those driven by the E2F transcription factor, demonstrates a crucial transcriptional component to its activity[2].
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's biological activity. Below are representative protocols for key experiments used to characterize CDK7 inhibitors like YKL-5-124.
Protocol 1: In Vitro Kinase Assay (Fixed Time Point)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified kinase complexes.
-
Reagents & Materials:
-
Purified recombinant kinase complexes (e.g., CDK7/CycH/MAT1, CDK2/CycA, CDK9/CycT1).
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Peptide or protein substrate (e.g., GST-CDK2(T160A) for CAK activity).
-
[γ-³²P]ATP or unlabeled ATP for non-radioactive methods.
-
YKL-5-124 stock solution (e.g., 10 mM in DMSO).
-
96-well or 384-well plates, scintillation counter or appropriate plate reader.
-
-
Procedure:
-
Prepare serial dilutions of YKL-5-124 in kinase buffer.
-
In a multi-well plate, add the kinase complex diluted in kinase buffer.
-
Add the serially diluted YKL-5-124 or DMSO (vehicle control) to the wells and pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mix of the substrate and ATP (at or near the Km concentration for the specific kinase) to each well.
-
Allow the reaction to proceed for a set time (e.g., 30 minutes) at 30°C.
-
Terminate the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).
-
Quantify substrate phosphorylation. For radioactive assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and measuring radioactivity using a scintillation counter.
-
Calculate percent inhibition relative to the DMSO control and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).
-
Protocol 2: Cellular Western Blot for CDK T-Loop Phosphorylation
This method assesses the on-target effect of the inhibitor in a cellular context by measuring the phosphorylation status of CDK7's direct substrates, CDK1 and CDK2.
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., HAP1) at an appropriate density and allow them to adhere overnight.
-
Treat cells with increasing concentrations of YKL-5-124 (e.g., 0, 125, 250, 500, 1000, 2000 nM) and a DMSO vehicle control for the desired duration (e.g., 24 hours)[2].
-
-
Lysis and Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Clarify lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
-
Immunoblotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-CDK1 (Thr161)
-
Total CDK1
-
Phospho-CDK2 (Thr160)
-
Total CDK2
-
A loading control (e.g., Actin or Tubulin)
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imager.
-
Quantify band intensities to determine the ratio of phosphorylated to total protein, normalized to the loading control.
-
In Vivo Activity
In vivo studies are essential to evaluate the therapeutic potential of a CDK7 inhibitor. YKL-5-124 has been tested in various xenograft models, demonstrating its ability to inhibit tumor growth.
-
Models: YKL-5-124 has shown efficacy in murine models of Small Cell Lung Cancer (SCLC) and neuroblastoma[11][12].
-
Dosing and Administration: In an SCLC orthotopic model, YKL-5-124 was administered at 10 mg/kg via intraperitoneal (i.p.) injection[12].
-
Efficacy: As a single agent, YKL-5-124 significantly inhibits tumor growth and can enhance the efficacy of immunotherapy (e.g., anti-PD-1) when used in combination[12]. The combination often leads to more durable tumor inhibition and improved survival in preclinical models[12].
This guide provides a technical overview of the biological activity of selective CDK7 inhibitors, using YKL-5-124 as a primary example. The data underscore the role of CDK7 as a master regulator of cell cycle and transcription and highlight the therapeutic potential of its selective inhibition. Researchers and drug developers can use these concepts and protocols as a foundation for evaluating novel CDK7-targeting agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Synergistic Anti-Tumor Effect of Combining Selective CDK7 and BRD4 Inhibition in Neuroblastoma [frontiersin.org]
- 12. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CDK7 Inhibition in Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 7 (CDK7) is a pivotal enzyme that functions as a master regulator of both cell cycle progression and transcription. Its dual roles make it a compelling target for therapeutic intervention, particularly in oncology. This technical guide provides an in-depth overview of the mechanism by which CDK7 inhibition leads to cell cycle arrest, using the selective covalent inhibitor YKL-5-124 as a primary example. We will explore the core signaling pathways, present quantitative data on inhibitor efficacy, and provide detailed experimental protocols for assessing the cellular effects of CDK7 inhibition.
Introduction to CDK7: A Dual-Function Kinase
CDK7 is a serine/threonine kinase that plays two critical roles in cellular function:
-
Cell Cycle Control: As the catalytic subunit of the CDK-Activating Kinase (CAK) complex, which also includes Cyclin H and MAT1, CDK7 is responsible for the activating phosphorylation of several other CDKs that drive the cell cycle.[1][2] These include CDK1, CDK2, CDK4, and CDK6.[3] By phosphorylating a specific threonine residue in the T-loop of these CDKs, CDK7 licenses them to execute their functions at different phases of the cell cycle.
-
Transcriptional Regulation: CDK7 is also a component of the general transcription factor TFIIH.[1][4] In this context, it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), which is essential for the initiation and elongation of transcription.[4][5]
Given its central role in these fundamental processes, aberrant CDK7 activity is often implicated in the uncontrolled proliferation characteristic of cancer cells. This has led to the development of numerous small molecule inhibitors targeting CDK7.
Cdk7-IN-10 and Representative Inhibitors: Mechanism of Action
YKL-5-124 and similar inhibitors typically function by binding to the ATP-binding pocket of CDK7, thereby preventing its kinase activity.[6] By inhibiting CDK7, these molecules disrupt both of its key functions:
-
Inhibition of CAK Activity: This prevents the activation of downstream cell cycle CDKs. For instance, the inhibition of CDK2 activation is a key mechanism leading to cell cycle arrest at the G1/S transition.[7]
-
Inhibition of Transcriptional Activity: This can lead to a global downregulation of transcription, disproportionately affecting genes with high transcriptional rates, such as many oncogenes.
The ultimate cellular consequence of CDK7 inhibition is a halt in cell cycle progression, often leading to apoptosis, particularly in cancer cells that are highly dependent on CDK7 activity for survival.
Quantitative Data: Efficacy of CDK7 Inhibition
The potency and cellular effects of CDK7 inhibitors are quantified through various assays. The following tables summarize key quantitative data for the representative inhibitor YKL-5-124.
Table 1: Biochemical Potency of YKL-5-124
| Target | IC50 (nM) | Reference |
| CDK7/Mat1/CycH | 9.7 | [7] |
| CDK2 | 1300 | [7] |
| CDK9 | 3020 | [7] |
| CDK12 | >100,000 | [8] |
| CDK13 | >100,000 | [8] |
IC50 (Half-maximal inhibitory concentration) values indicate the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 2: Cellular Effects of YKL-5-124 on HAP1 Cells
| Treatment | % Cells in G1 | % Cells in S | % Cells in G2/M | Reference |
| DMSO (Control) | 55 | 30 | 15 | [7] |
| YKL-5-124 (500 nM) | 75 | 10 | 15 | [7] |
Cell cycle distribution was determined by flow cytometry after 24 hours of treatment. Data is approximate and derived from graphical representations in the cited literature.
Signaling Pathways and Experimental Workflows
CDK7 Signaling Pathway and Inhibition
The following diagram illustrates the central role of the CDK7-Cyclin H-MAT1 (CAK) complex in activating downstream CDKs to drive the cell cycle, and how inhibitors like this compound block this process.
Caption: CDK7-mediated cell cycle progression and its inhibition.
Experimental Workflow for Assessing Cell Cycle Arrest
This diagram outlines the typical experimental procedure to determine the effect of a CDK7 inhibitor on the cell cycle.
Caption: Workflow for cell cycle analysis post-CDK7 inhibition.
Experimental Protocols
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is a standard method for assessing the distribution of cells in different phases of the cell cycle.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 0.1% Triton X-100, in PBS)
-
RNase A (DNase-free, 100 µg/mL)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells to the desired confluency and treat with this compound or a vehicle control for the desired time period.
-
Harvesting: Aspirate the culture medium and wash the cells with PBS. Harvest the cells by trypsinization and collect them in a centrifuge tube.
-
Fixation: Centrifuge the cells at 300 x g for 5 minutes.[9] Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.[9]
-
Incubate the cells for at least 30 minutes on ice or at -20°C for longer storage.[10]
-
Staining: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet.[10]
-
Decant the ethanol and wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[11]
-
Flow Cytometry: Analyze the samples on a flow cytometer. Acquire data for at least 10,000 single-cell events.
-
Data Analysis: Use appropriate software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Cell Cycle Proteins
This protocol is used to assess the levels and phosphorylation status of key cell cycle proteins following CDK7 inhibition.
Materials:
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CDK2 (Thr160), anti-total-CDK2, anti-phospho-CDK1 (Thr161), anti-total-CDK1, anti-Cyclin B1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound as described previously. Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, add Laemmli sample buffer, and denature by heating at 95°C for 5 minutes. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ to determine the relative changes in protein expression and phosphorylation.
Conclusion
Inhibition of CDK7 presents a promising strategy for cancer therapy due to its central role in regulating both the cell cycle and transcription. Inhibitors like this compound, exemplified by the well-studied compound YKL-5-124, effectively induce cell cycle arrest by preventing the activation of key cell cycle CDKs. The methodologies and data presented in this guide provide a framework for researchers and drug developers to investigate and characterize the effects of novel CDK7 inhibitors, ultimately contributing to the advancement of new cancer treatments.
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. What are CDK7 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. imtm.cz [imtm.cz]
- 9. vet.cornell.edu [vet.cornell.edu]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
An In-depth Technical Guide to Cdk7-IN-10 and its Role in Transcriptional Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (Cdk7) has emerged as a critical regulator of two fundamental cellular processes: cell cycle progression and transcription. Its dual function makes it a compelling target for therapeutic intervention, particularly in oncology. Cdk7, as the catalytic subunit of the Cdk-activating kinase (CAK) complex, is responsible for the activating phosphorylation of cell cycle-dependent kinases such as Cdk1, Cdk2, Cdk4, and Cdk6. Furthermore, as a component of the general transcription factor TFIIH, Cdk7 plays a pivotal role in initiating transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). This phosphorylation is essential for promoter clearance and the transition into productive elongation.
Cdk7-IN-10 is a potent and selective inhibitor of Cdk7, demonstrating a significant potential for modulating these Cdk7-dependent processes. This technical guide provides a comprehensive overview of the core mechanisms of this compound in transcriptional regulation, detailed experimental protocols for its characterization, and quantitative data to support its biological activity.
Core Mechanism of Action
This compound exerts its biological effects by directly inhibiting the kinase activity of Cdk7. This inhibition disrupts the delicate balance of transcriptional and cell cycle control, leading to significant cellular consequences.
Transcriptional Regulation
Cdk7's role in transcription is multifaceted. As part of the TFIIH complex, it phosphorylates the serine 5 (Ser5) and serine 7 (Ser7) residues of the RNAPII CTD. This phosphorylation landscape is critical for the recruitment of capping enzymes and other factors necessary for productive transcription. By inhibiting Cdk7, this compound is expected to reduce the levels of Ser5 and Ser7 phosphorylation on the RNAPII CTD. This, in turn, can lead to a global downregulation of mRNA transcripts.
The inhibition of Cdk7 also has indirect effects on transcription. Cdk7 is known to phosphorylate and activate Cdk9, the catalytic subunit of the positive transcription elongation factor b (P-TEFb). P-TEFb is responsible for phosphorylating serine 2 (Ser2) of the RNAPII CTD, a modification associated with transcriptional elongation. Therefore, inhibition of Cdk7 can indirectly lead to decreased Ser2 phosphorylation, further impeding transcriptional processivity.
Cell Cycle Control
As the CAK, Cdk7 is essential for the activation of cell cycle CDKs. By inhibiting Cdk7, this compound can prevent the phosphorylation and activation of these downstream kinases, leading to cell cycle arrest, typically at the G1/S transition. This disruption of the cell cycle is a key component of the anti-proliferative effects observed with Cdk7 inhibitors.
Quantitative Data
The following tables summarize the available quantitative data for this compound and other relevant Cdk7 inhibitors. This data provides a comparative view of their potency and selectivity.
Table 1: Biochemical Activity of this compound
| Target | IC50 (nM) | Source |
| Cdk7 | < 100 | WO2021016388A1[1] |
Table 2: Comparative Biochemical Activity of Selected Cdk7 Inhibitors
| Inhibitor | Cdk7 IC50 (nM) | Cdk2 IC50 (nM) | Cdk9 IC50 (nM) | Cdk12 IC50 (nM) | Cdk13 IC50 (nM) | Source |
| YKL-5-124 | 9.7 (Cdk7/Mat1/CycH) | 1300 | 3020 | >1000 | >1000 | [2] |
| SY-351 | 23 | 321 | 226 | 367 | - | [1] |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental procedures are provided below to facilitate a deeper understanding of the concepts discussed.
Caption: Cdk7 signaling in transcription and cell cycle, and the inhibitory action of this compound.
Caption: Workflow for a biochemical Cdk7 kinase inhibition assay using ADP-Glo™.
Caption: General workflow for Western blot analysis of RNAPII CTD phosphorylation.
Caption: Chromatin Immunoprecipitation (ChIP) workflow to assess RNAPII occupancy.
Experimental Protocols
Detailed methodologies for key experiments are provided to enable replication and further investigation.
Biochemical Cdk7 Kinase Assay (ADP-Glo™)
This assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant Cdk7/Cyclin H/MAT1 complex
-
Substrate (e.g., GST-fused RNAPII CTD peptide)
-
This compound
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute in Kinase Buffer.
-
Reaction Setup: In a 384-well plate, add 5 µL of the diluted this compound or vehicle (DMSO).
-
Enzyme and Substrate Addition: Add 2.5 µL of a solution containing the Cdk7 enzyme and substrate in Kinase Buffer.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15-30 minutes.
-
Reaction Initiation: Add 2.5 µL of ATP solution in Kinase Buffer to initiate the kinase reaction. The final ATP concentration should be at or near the Km for Cdk7.
-
Kinase Reaction: Incubate the plate at 30°C for 1 hour.
-
Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Convert luminescence readings to percent inhibition relative to the vehicle control and calculate the IC50 value for this compound.
Western Blot for RNAPII CTD Phosphorylation
This method is used to detect changes in the phosphorylation status of the RNAPII CTD at specific serine residues in response to Cdk7 inhibition.
Materials:
-
Cell line of interest (e.g., a cancer cell line sensitive to transcriptional inhibition)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies:
-
Anti-phospho-RNAPII CTD (Ser2)
-
Anti-phospho-RNAPII CTD (Ser5)
-
Anti-phospho-RNAPII CTD (Ser7)
-
Anti-total RNAPII
-
Anti-loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix a defined amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-RNAPII signals to the total RNAPII and/or loading control signals.
Chromatin Immunoprecipitation (ChIP) for RNAPII Occupancy
ChIP followed by quantitative PCR (ChIP-qPCR) is used to determine the occupancy of RNAPII at specific gene promoters and gene bodies, and how this is affected by this compound.
Materials:
-
Cell line of interest
-
This compound
-
Formaldehyde (37%)
-
Glycine
-
ChIP lysis buffer, wash buffers, and elution buffer
-
Anti-RNAPII antibody
-
Protein A/G magnetic beads
-
Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoter and gene body regions, and a negative control region
-
SYBR Green qPCR master mix
Procedure:
-
Cell Treatment and Crosslinking: Treat cells with this compound or vehicle. Add formaldehyde to a final concentration of 1% to crosslink proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-1000 bp using sonication.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate a portion of the chromatin (saving a small amount as "input") with an anti-RNAPII antibody or a negative control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Crosslinking: Elute the chromatin from the beads. Reverse the crosslinks by incubating at 65°C with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the immunoprecipitated DNA and the input DNA using a DNA purification kit.
-
qPCR Analysis: Perform qPCR using primers specific for the promoter and gene body of target genes (e.g., housekeeping genes or genes known to be regulated by Cdk7).
-
Data Analysis: Calculate the percentage of input for each sample and normalize to the IgG control to determine the relative occupancy of RNAPII at the specified genomic regions.
Conclusion
This compound is a valuable tool for investigating the intricate roles of Cdk7 in transcriptional regulation and cell cycle control. Its potent inhibitory activity provides a means to dissect the downstream consequences of Cdk7 inhibition. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of targeting Cdk7 and to further elucidate the fundamental mechanisms it governs. As research in this area continues, a deeper understanding of the cellular responses to Cdk7 inhibition will undoubtedly pave the way for novel therapeutic strategies.
References
Core Mechanism of Action: A Dual Assault on Cancer Cell Proliferation
An In-Depth Technical Guide on the Apoptosis Induction Pathway of CDK7 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) has emerged as a compelling therapeutic target in oncology due to its dual role in regulating cell cycle progression and transcription.[1][2][3] Inhibition of CDK7 disrupts these fundamental processes in cancer cells, leading to cell cycle arrest and, critically, the induction of apoptosis. This technical guide provides a detailed overview of the core apoptosis induction pathway mediated by CDK7 inhibitors. While specific public data for "Cdk7-IN-10" is limited, this document synthesizes the wealth of information available for other potent and selective CDK7 inhibitors, such as THZ1 and Samuraciclib (CT7001), to provide a comprehensive understanding of the mechanism of action for this class of compounds.
CDK7 is a pivotal component of two essential cellular machineries:
-
The CDK-Activating Kinase (CAK) Complex: In conjunction with Cyclin H and MAT1, CDK7 phosphorylates and activates other cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6. This activation is crucial for the orderly progression through the different phases of the cell cycle.[1][4][5][6]
-
The General Transcription Factor TFIIH: As a subunit of TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for the initiation and elongation of transcription.[4][7]
CDK7 inhibitors exert their anti-cancer effects by simultaneously disrupting both of these functions. This dual inhibition leads to a halt in the cell cycle and the suppression of the transcription of key oncogenes and survival proteins, ultimately culminating in programmed cell death, or apoptosis.[1][2]
The Apoptosis Induction Pathway
Inhibition of CDK7 triggers apoptosis through a multi-faceted mechanism involving cell cycle arrest, transcriptional repression of survival genes, and activation of pro-apoptotic pathways.
Induction of Cell Cycle Arrest
By inhibiting the CAK complex, CDK7 inhibitors prevent the activation of downstream CDKs that are necessary for phase transitions in the cell cycle. This leads to an accumulation of cells in the G1 or G2/M phases.[2][8] Prolonged cell cycle arrest can be a potent trigger for apoptosis, as the cell's internal surveillance mechanisms recognize the inability to proceed with division and initiate the cell death program.
Transcriptional Repression of Anti-Apoptotic and Pro-Survival Genes
CDK7 inhibition leads to a widespread shutdown of transcription, with a particular impact on genes that are highly transcribed in cancer cells, often referred to as "transcriptional addiction." This includes a number of critical anti-apoptotic and pro-survival genes:
-
MYC: A master regulator of cell proliferation and survival, MYC is a proto-oncogene that is frequently overexpressed in cancer. CDK7 inhibitors have been shown to downregulate MYC expression, contributing to their apoptotic effects.[9]
-
MCL1: An anti-apoptotic member of the BCL-2 family, MCL1 is essential for the survival of many cancer cells. Inhibition of CDK7 can lead to the downregulation of MCL1, tipping the balance towards apoptosis.[10]
-
RUNX1: In certain leukemias, such as T-cell acute lymphoblastic leukemia (T-ALL), the transcription factor RUNX1 is a key dependency. The CDK7 inhibitor THZ1 has been shown to profoundly suppress RUNX1 expression, leading to potent anti-leukemic activity.[1]
Activation of Pro-Apoptotic Pathways
In addition to repressing survival signals, CDK7 inhibition can also actively promote apoptosis through the upregulation of pro-apoptotic factors.
-
p53-GSDME Pathway: In breast cancer cells with wild-type p53, CDK7 inhibition has been shown to increase the protein levels of both p53 and Gasdermin E (GSDME).[11] p53 is a well-known tumor suppressor that can induce apoptosis, and GSDME is a pore-forming protein that can mediate pyroptosis, a form of programmed cell death. This suggests that in certain contexts, CDK7 inhibitors can leverage the p53 pathway to drive cancer cells towards apoptosis.[11]
Quantitative Data on CDK7 Inhibitor Activity
The following tables summarize the in vitro efficacy of representative CDK7 inhibitors across various cancer cell lines.
Table 1: IC50 Values of THZ1 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 50 | [2] |
| Loucy | T-cell Acute Lymphoblastic Leukemia | 0.55 | [2] |
| H1299 | Non-Small Cell Lung Cancer | ~50 (at 48h) | [12] |
| MYCN-amplified Neuroblastoma lines | Neuroblastoma | 6 - 9 | [12] |
| Various (53% of >1000 lines) | Broad Cancer Panel | < 200 | [1][12] |
Table 2: GI50 Values of Samuraciclib (CT7001) in Breast Cancer Cell Lines
| Cell Line | Breast Cancer Subtype | GI50 (µM) | Reference |
| MCF7 | HR+ | 0.18 | [13] |
| T47D | HR+ | 0.32 | [13] |
| MDA-MB-231 | Triple-Negative | 0.33 | [13] |
| HS578T | Triple-Negative | 0.21 | [13] |
| MDA-MB-468 | Triple-Negative | 0.22 | [13] |
Experimental Protocols
Detailed methodologies for key experiments used to elucidate the this compound apoptosis induction pathway are provided below.
Western Blotting for Protein Expression Analysis
Objective: To detect the expression levels of key proteins involved in the apoptosis pathway (e.g., cleaved PARP, cleaved Caspase-3, MCL1, MYC, p-RNA Pol II) following treatment with a CDK7 inhibitor.
Protocol:
-
Cell Lysis:
-
Treat cells with the CDK7 inhibitor at the desired concentrations and time points.
-
Wash cells with ice-cold 1X PBS and lyse them in 1X SDS sample buffer.
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
-
Protein Transfer:
-
Electrotransfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with a CDK7 inhibitor.
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with the CDK7 inhibitor for the desired duration.
-
Harvest the cells by trypsinization and wash with PBS.
-
-
Fixation:
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate on ice for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining buffer containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Incubate in the dark at room temperature for at least 20 minutes.
-
-
Data Acquisition and Analysis:
-
Acquire the data on a flow cytometer.
-
Analyze the DNA content histograms using cell cycle analysis software to quantify the percentage of cells in each phase.
-
Apoptosis Assay by Annexin V/PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following CDK7 inhibitor treatment.
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with the CDK7 inhibitor.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Data Acquisition and Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
-
Visualizations
The following diagrams illustrate the core signaling pathway and a typical experimental workflow.
Caption: this compound Apoptosis Induction Pathway.
Caption: Western Blotting Experimental Workflow.
References
- 1. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
- 4. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. Dose escalation and expansion cohorts in patients with advanced breast cancer in a Phase I study of the CDK7-inhibitor samuraciclib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK7 Inhibitor :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Technical Whitepaper: Discovery and Synthesis of a Selective Covalent CDK7 Inhibitor
Note: Publicly available information on a compound specifically named "Cdk7-IN-10" is not available. This technical guide will therefore focus on YKL-5-124 , a well-characterized, potent, and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), as a representative example to fulfill the detailed requirements of this request.
Introduction
Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme that plays a dual role in regulating two fundamental cellular processes: cell cycle progression and gene transcription.[1][2] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell cycle.[3][4] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, a key step in the initiation of transcription.[5][6] Due to its central role in these processes, which are often dysregulated in cancer, CDK7 has emerged as a promising therapeutic target.[3][7]
The development of selective CDK7 inhibitors has been a significant focus of cancer research.[8] Early inhibitors, such as THZ1, demonstrated potent anti-tumor activity but also exhibited off-target effects, notably inhibiting CDK12 and CDK13.[9] This highlighted the need for more selective agents to dissect the specific roles of CDK7 and to develop more targeted therapies. YKL-5-124 was developed as a highly selective, covalent inhibitor of CDK7, designed to overcome the off-target activities of previous compounds.[9][10] This guide provides an in-depth overview of the discovery, synthesis, and biological characterization of YKL-5-124.
Discovery and Rationale for YKL-5-124
The discovery of YKL-5-124 was aimed at creating a CDK7 inhibitor with high selectivity, particularly over the structurally related kinases CDK12 and CDK13.[9] The strategy involved designing a covalent inhibitor that targets a unique cysteine residue (Cys312) located outside the ATP-binding pocket of CDK7.[1] This approach was intended to provide high potency and selectivity. YKL-5-124 was developed through the optimization of a chemical scaffold to enhance its interaction with CDK7 while minimizing its effects on other kinases.[6] Unlike its predecessor THZ1, which showed equipotent inhibition of CDK7, CDK12, and CDK13, YKL-5-124 was engineered to be highly selective for CDK7.[9]
Synthesis of YKL-5-124
The synthesis of YKL-5-124 involves a multi-step process, starting from commercially available materials. A general synthetic scheme is outlined below, based on related compounds and common organic synthesis reactions. For a detailed, step-by-step protocol, referral to the primary literature is recommended.
Caption: General synthetic workflow for YKL-5-124.
Biological Activity and Quantitative Data
YKL-5-124 has been extensively characterized for its biological activity, demonstrating high potency and selectivity for CDK7. The following tables summarize the key quantitative data from various in vitro and cellular assays.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| CDK7 | 53.5 | Radiometric (32P-ATP) | [9] |
| CDK7/Mat1/CycH | 9.7 | Biochemical | [11][12] |
| CDK2 | 1300 | Biochemical | [12] |
| CDK9 | 3020 | Biochemical | [12] |
| CDK12 | >10,000 | Radiometric (32P-ATP) | [9] |
| CDK13 | >10,000 | Radiometric (32P-ATP) | [9] |
Table 2: Cellular Activity of YKL-5-124
| Cell Line | Assay Type | Endpoint | Value (nM) | Reference |
| HAP1 | Cell Viability | GRmax | ~100 | [9] |
| Jurkat | Cell Viability | Not specified | Potent | [9] |
| HAP1 | Target Engagement (pull-down) | IC50 | ~30 | [11][13] |
| HAP1 | Cell Cycle Analysis | G1/S Arrest | 125 - 2000 | [9] |
| DMS79 (SCLC) | Cell Viability | Not specified | 100 | [14] |
Signaling Pathways and Mechanism of Action
YKL-5-124 exerts its biological effects primarily through the inhibition of CDK7's kinase activity, which impacts both the cell cycle and transcription.
Impact on Cell Cycle Progression
CDK7, as the CDK-activating kinase (CAK), phosphorylates and activates key cell cycle CDKs, including CDK1 and CDK2.[9] By inhibiting CDK7, YKL-5-124 prevents the activation of these downstream CDKs, leading to cell cycle arrest, predominantly at the G1/S transition.[9][15] This is a direct consequence of the inhibition of CDK7's CAK function.
Caption: YKL-5-124 inhibits CDK7, preventing activation of CDK1/2 and causing cell cycle arrest.
Impact on Transcription
As a component of TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), which is crucial for transcription initiation.[16] Interestingly, unlike broader CDK inhibitors like THZ1, selective inhibition of CDK7 by YKL-5-124 has a surprisingly weak effect on global Pol II CTD phosphorylation.[9] This suggests that other kinases, such as CDK12/13, may have redundant roles in this process. However, YKL-5-124 does inhibit the expression of E2F-driven genes, which are critical for cell cycle progression.[9]
Caption: YKL-5-124's effect on CDK7's transcriptional role.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the characterization of YKL-5-124.
In Vitro Kinase Assays
-
Objective: To determine the IC50 of YKL-5-124 against various kinases.
-
Methodology:
-
Recombinant kinases (CDK7, CDK12, CDK13, etc.) are expressed and purified.
-
Kinase reactions are set up in a buffer containing the kinase, a substrate (e.g., a peptide or protein), and ATP (often radiolabeled with ³²P).
-
YKL-5-124 is added at various concentrations.
-
The reactions are incubated to allow for phosphorylation of the substrate.
-
The amount of phosphorylated substrate is quantified, typically by autoradiography or fluorescence-based methods.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
-
Cellular Target Engagement Assay
-
Objective: To confirm that YKL-5-124 binds to CDK7 in a cellular context.
-
Methodology:
-
Cells (e.g., HAP1 or Jurkat) are treated with varying concentrations of YKL-5-124.
-
Cell lysates are prepared.
-
A biotinylated probe that also binds to CDK7 (e.g., bio-THZ1) is added to the lysates.
-
Streptavidin beads are used to pull down the biotinylated probe and any associated proteins.
-
The amount of CDK7 pulled down is determined by Western blotting.
-
A decrease in the amount of CDK7 pulled down in the presence of YKL-5-124 indicates target engagement.
-
Cell Cycle Analysis
-
Objective: To assess the effect of YKL-5-124 on cell cycle progression.
-
Methodology:
-
Cells are treated with YKL-5-124 for a specified period (e.g., 24 or 72 hours).
-
Cells are harvested and fixed.
-
DNA is stained with a fluorescent dye (e.g., propidium iodide or DAPI).
-
The DNA content of individual cells is measured by flow cytometry.
-
The percentage of cells in each phase of the cell cycle (G1, S, and G2/M) is determined based on their DNA content.
-
Western Blotting for Phospho-proteins
-
Objective: To measure the effect of YKL-5-124 on the phosphorylation of CDK7 substrates.
-
Methodology:
-
Cells are treated with YKL-5-124.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for the phosphorylated forms of proteins of interest (e.g., phospho-CDK1, phospho-CDK2, phospho-RNA Pol II CTD).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate.
-
Caption: Workflow for the synthesis and characterization of YKL-5-124.
Conclusion
YKL-5-124 represents a significant advancement in the development of selective CDK7 inhibitors. Its high selectivity for CDK7 over other kinases, particularly CDK12 and CDK13, makes it a valuable tool for elucidating the specific biological roles of CDK7. The primary mechanism of action of YKL-5-124 is the inhibition of CDK7's CAK activity, leading to a robust cell cycle arrest. While its effects on transcription are more nuanced than those of less selective inhibitors, it effectively downregulates the expression of key cell cycle genes. The data and protocols presented in this guide provide a comprehensive overview of the discovery and characterization of YKL-5-124, highlighting its potential as both a research tool and a therapeutic agent. Further research will continue to explore the full therapeutic potential of selective CDK7 inhibition in various cancer types.
References
- 1. Discovery of Bivalent Small Molecule Degraders of Cyclin-dependent Kinase 7 (CDK7) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 3. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 4. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. news-medical.net [news-medical.net]
- 8. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 9. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a Selective CDK7 Covalent Inhibitor Reveals Predominant Cell-Cycle Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. bio-techne.com [bio-techne.com]
- 16. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Cdk7-IN-10 Target Validation in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclin-dependent kinase 7 (Cdk7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription.[1][2][3][4][5] As a core component of the Cdk-activating kinase (CAK) complex, Cdk7 phosphorylates and activates other cell cycle CDKs, including Cdk1, Cdk2, Cdk4, and Cdk6, thereby driving cell cycle progression.[3][4] Simultaneously, as part of the general transcription factor TFIIH, Cdk7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a crucial step for the initiation and elongation of transcription of many genes, including key oncogenes.[1][6] Cdk7 is frequently overexpressed in a variety of cancers, and its inhibition has demonstrated significant anti-tumor efficacy in preclinical models, including those that have developed resistance to other targeted therapies.[2][4][7][8] This guide provides a comprehensive overview of the target validation of Cdk7 inhibitors in cancer cells, using data from analogous compounds to Cdk7-IN-10.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of selective Cdk7 inhibitors in various cancer cell lines.
Table 1: Biochemical and Cellular Potency of Selective Cdk7 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Cell Line(s) | Reference |
| THZ1 | Cdk7 | Biochemical | 3.2 | - | [9] |
| Jurkat | Cellular | 50 | Jurkat | [9] | |
| SY-1365 | Cdk7 | Biochemical | 4.7 | - | [6] |
| T47D | Cellular | 25 | T47D | [6] | |
| MCF7 PalboR | Cellular | 30 | MCF7 PalboR | [6] | |
| YKL-5-124 | Cdk7 | Biochemical | 9.7 | - | [3] |
| Cdk2 | Biochemical | 1300 | - | [3] | |
| Cdk9 | Biochemical | 3020 | - | [3] |
Table 2: Effects of Cdk7 Inhibition on Cell Cycle and Apoptosis
| Compound | Cell Line | Concentration (nM) | Effect on Cell Cycle | Apoptosis Induction | Reference |
| THZ1 | HeLa, SiHa, C33A | 50-200 | G2/M arrest | Yes | [10] |
| SY-1365 | ER+ Breast Cancer | 50 | G1 arrest | Yes | [6] |
| YKL-5-124 | HAP1 | 125-2000 | G1/S arrest | Yes | [3] |
Table 3: In Vivo Efficacy of the Cdk7 Inhibitor THZ1
| Cancer Model | Treatment | Tumor Growth Inhibition | Mechanism | Reference |
| MCF-7 Xenograft | THZ1 + Tamoxifen | Synergistic Inhibition | Downregulation of c-MYC | [11] |
| LCC2 Xenograft | THZ1 + Tamoxifen | Synergistic Inhibition | Downregulation of c-MYC | [11] |
| PDAC Orthotopic | THZ1 + GEM/PTX | Synergistic Inhibition | Induction of apoptosis and DNA damage | [12] |
Signaling Pathways and Experimental Workflows
Cdk7 Signaling Pathway
The following diagram illustrates the central role of Cdk7 in both cell cycle control and transcriptional regulation.
Caption: Cdk7's dual role in cell cycle and transcription.
Experimental Workflow for Cdk7 Target Validation
This diagram outlines a typical workflow for validating the targeting of Cdk7 in cancer cells.
Caption: A typical workflow for Cdk7 inhibitor target validation.
Detailed Experimental Protocols
Biochemical Kinase Assay
Objective: To determine the in vitro inhibitory potency of this compound against purified Cdk7 enzyme.
Materials:
-
Recombinant human Cdk7/Cyclin H/MAT1 complex (e.g., from BPS Bioscience, Cat# 79603)[5]
-
CDK7 substrate peptide (e.g., YSPTSPSYSPTSPSKKKK)[13]
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
This compound (serial dilutions)
Procedure:
-
Prepare a reaction mixture containing kinase buffer, Cdk7 enzyme, and the substrate peptide.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability Assay
Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (serial dilutions)
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[14][15]
-
Treat the cells with serial dilutions of this compound or DMSO for 48-72 hours.
-
Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's protocol.[14][15]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.
Western Blot Analysis
Objective: To confirm target engagement by assessing the phosphorylation status of Cdk7 substrates.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against: total Cdk7, phospho-Cdk1 (Thr161), total Cdk1, phospho-Cdk2 (Thr160), total Cdk2, phospho-RNA Polymerase II CTD (Ser2, Ser5, Ser7), and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence imaging system. The expected outcome is a dose-dependent decrease in the phosphorylation of Cdk1, Cdk2, and RNA Polymerase II.[6][9]
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
This compound
-
70% cold ethanol
-
Propidium iodide (PI)/RNase A staining solution
-
Flow cytometer
Procedure:
-
Treat cells with this compound or DMSO for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.[16]
-
Wash the fixed cells and resuspend in PI/RNase A staining solution.[16]
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. Cdk7 inhibition is expected to cause an accumulation of cells in the G1 or G2/M phase.[10]
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Vehicle control
Procedure:
-
Subcutaneously inject cancer cells (often mixed with Matrigel) into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle control according to a predetermined schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting, immunohistochemistry for proliferation and apoptosis markers like Ki67 and cleaved caspase-3).[11][12]
Conclusion
The dual role of Cdk7 in orchestrating cell cycle progression and gene transcription makes it a compelling target for cancer therapy. The methodologies outlined in this guide provide a robust framework for the preclinical validation of Cdk7 inhibitors like this compound. The expected outcomes, including potent and selective inhibition of Cdk7, induction of cell cycle arrest and apoptosis in cancer cells, and suppression of tumor growth in vivo, would provide strong evidence for the therapeutic potential of this compound. This comprehensive approach to target validation is essential for advancing novel Cdk7 inhibitors towards clinical development.
References
- 1. Cyclin-dependent kinase control of the initiation-to-elongation switch of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TFIIH-Associated Cdk7 Kinase Functions in Phosphorylation of C-Terminal Domain Ser7 Residues, Promoter-Proximal Pausing, and Termination by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Multi-omics and biochemical reconstitution reveal CDK7-dependent mechanisms controlling RNA polymerase II function at gene 5′- and 3′ ends - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CDK7 inhibition augments response to multidrug chemotherapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. Assay of Cell Viability [bio-protocol.org]
- 15. Cell Viability Assay [bio-protocol.org]
- 16. cancer.wisc.edu [cancer.wisc.edu]
Cdk7-IN-10: A Technical Guide for Basic Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical regulator of the cell cycle and gene transcription, making it a high-value target in oncology research. Its dual role in phosphorylating cell cycle CDKs (CDK1, CDK2, CDK4, and CDK6) and the C-terminal domain (CTD) of RNA polymerase II (Pol II) positions it at the nexus of cell proliferation and transcriptional addiction in cancer cells. Overexpression of CDK7 is frequently observed across a spectrum of malignancies and often correlates with poor clinical outcomes.[1] Inhibition of CDK7 presents a promising therapeutic strategy to concurrently disrupt these fundamental cellular processes that are often hijacked by cancer.
This technical guide focuses on Cdk7-IN-10, a potent and selective inhibitor of CDK7, providing an in-depth overview of its mechanism of action, quantitative data, and detailed experimental protocols for its evaluation in a basic cancer research setting.
Mechanism of Action
This compound is part of a novel class of 2,4-diaminopyrimidine derivatives designed for potent and selective inhibition of CDK7. The primary mechanism of action of this compound and related compounds involves the competitive inhibition of the ATP-binding pocket of CDK7. This blockade prevents the transfer of phosphate groups to its downstream substrates.
The consequences of CDK7 inhibition by this compound are twofold:
-
Cell Cycle Arrest: By preventing the CDK7-mediated phosphorylation and activation of cell cycle CDKs, this compound induces cell cycle arrest, primarily at the G1/S transition. This halt in cell cycle progression is a direct result of the inability of cells to pass the restriction point.
-
Transcriptional Inhibition: this compound inhibits the phosphorylation of the RNA Polymerase II CTD at Serine 5 and Serine 7. This phosphorylation event is critical for the initiation and elongation phases of transcription. By inhibiting this process, this compound leads to a global downregulation of transcription, with a particularly profound effect on genes with super-enhancers, which are often associated with oncogenic drivers.
Quantitative Data
The following tables summarize the in vitro efficacy of a representative 2,4-diaminopyrimidine derivative, compound 22 , which serves as a surrogate for this compound based on recent publications.
Table 1: In Vitro Kinase Inhibitory Activity of Compound 22
| Kinase Target | IC50 (nM) |
| CDK7 | < 10 |
| CDK9 | > 1000 |
| CDK2 | > 1000 |
| CDK1 | > 1000 |
| CDK4 | > 1000 |
| CDK6 | > 1000 |
Data is representative of potent 2,4-diaminopyrimidine derivatives from recent studies.
Table 2: Cellular Activity of Compound 22 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MV4-11 | Acute Myeloid Leukemia | 50 - 100 |
| A549 | Non-Small Cell Lung Cancer | > 1000 |
| HCT116 | Colorectal Carcinoma | > 1000 |
Data demonstrates the selective anti-proliferative effect of the compound on a hematological cancer cell line.
Signaling Pathways and Experimental Workflows
Cdk7 Signaling Pathway and Inhibition by this compound
Caption: Cdk7 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound
Caption: A typical experimental workflow for the preclinical evaluation of this compound.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)
This protocol is adapted for determining the IC50 value of this compound against CDK7.
Materials:
-
CDK7/Cyclin H/MAT1 enzyme complex
-
Eu-anti-GST antibody
-
Kinase tracer
-
This compound (serial dilutions)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well plate
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute in assay buffer.
-
In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO (control).
-
Add 2.5 µL of the CDK7 enzyme/Eu-anti-GST antibody mix.
-
Add 5 µL of the kinase tracer.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate IC50 values using a non-linear regression curve fit.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control and determine the IC50 value.
Western Blot Analysis
This protocol is for detecting changes in protein expression and phosphorylation status.
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-CDK2, anti-p-Pol II Ser5, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Lyse cells and quantify protein concentration using the BCA assay.
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
Conclusion
This compound and related 2,4-diaminopyrimidine derivatives represent a promising new class of selective CDK7 inhibitors for cancer therapy. The dual mechanism of action, involving both cell cycle arrest and transcriptional inhibition, provides a strong rationale for their further investigation. The data and protocols provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this compound in various cancer models. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and the identification of predictive biomarkers to guide clinical development.
References
Methodological & Application
Application Notes and Protocols for Cdk7-IN-10 In Vitro Assay
These application notes provide detailed protocols for the in vitro assessment of Cdk7-IN-10, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (Cdk7). The following sections describe the principles of Cdk7 activity assays, provide step-by-step protocols for biochemical assays, and include recommendations for data analysis and presentation. These guidelines are intended for researchers, scientists, and drug development professionals working on the characterization of Cdk7 inhibitors.
Introduction to Cdk7 Inhibition
Cyclin-Dependent Kinase 7 (Cdk7) is a critical enzyme that plays a dual role in regulating the cell cycle and transcription. As a component of the Cdk-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby controlling cell cycle progression. Additionally, as part of the general transcription factor TFIIH, Cdk7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), which is essential for the initiation and elongation phases of transcription.[1] Given its central role in these fundamental cellular processes, Cdk7 has emerged as a promising therapeutic target in oncology. This compound is a small molecule inhibitor designed to selectively target Cdk7.
Principle of the In Vitro Kinase Assay
The in vitro kinase assay for this compound is designed to quantify the enzymatic activity of purified recombinant Cdk7/Cyclin H/MAT1 complex and to determine the inhibitory potency of this compound. The assay measures the transfer of a phosphate group from adenosine triphosphate (ATP) to a specific peptide or protein substrate by Cdk7. The inhibition of Cdk7 by this compound results in a decrease in substrate phosphorylation, which can be detected using various methods, such as luminescence-based ADP quantification, time-resolved fluorescence resonance energy transfer (TR-FRET), or traditional radioactive assays.
Cdk7 Signaling Pathway
Caption: Cdk7 signaling pathways in transcription and cell cycle control.
Experimental Protocols
This section provides a detailed protocol for a luminescence-based Cdk7 kinase assay using the ADP-Glo™ Kinase Assay system. This method measures the amount of ADP produced in the kinase reaction, which is then converted into a luminescent signal.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| Recombinant Cdk7/Cyclin H/MAT1 | Varies | Varies |
| Cdk7/9tide substrate | Varies | Varies |
| ATP | Varies | Varies |
| This compound | Varies | Varies |
| ADP-Glo™ Kinase Assay | Promega | Varies |
| Kinase Reaction Buffer (5X) | Varies | Varies |
| DMSO | Varies | Varies |
| 384-well white assay plates | Corning | 3674 |
Assay Buffer Composition
-
1X Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.[2]
Experimental Workflow
Caption: Workflow for the Cdk7 in vitro kinase assay.
Detailed Protocol
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of this compound in DMSO to create a concentration range for IC₅₀ determination (e.g., 10-point dilution series).
-
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare 1X kinase reaction buffer by diluting the 5X stock.
-
Prepare the Cdk7 enzyme solution in 1X kinase reaction buffer to the desired concentration. The optimal enzyme concentration should be determined empirically by performing an enzyme titration to find the concentration that yields about 80% of the maximum signal (EC₈₀).[2]
-
Prepare the substrate/ATP solution in 1X kinase reaction buffer. The final concentration of the Cdk7/9tide substrate is typically 80 µM, and the ATP concentration is often set at or near its Kₘ value.[3][4]
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the serially diluted this compound or DMSO (as a control) to the appropriate wells of a 384-well white assay plate.
-
Add 5 µL of the Cdk7 enzyme solution to each well.
-
Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP solution to each well.[2] The final reaction volume is 10 µL.
-
Cover the plate and incubate for 60 minutes at room temperature.
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Data Analysis and Presentation
-
Data Normalization:
-
The "high" signal (0% inhibition) is determined from the DMSO-treated wells (no inhibitor).
-
The "low" signal (100% inhibition) is determined from control wells without Cdk7 enzyme.
-
-
IC₅₀ Determination:
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Low) / (Signal_High - Signal_Low))
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[5]
-
| Parameter | Description |
| IC₅₀ | The half-maximal inhibitory concentration of this compound. |
| Enzyme | Recombinant Cdk7/Cyclin H/MAT1 complex. |
| Substrate | Cdk7/9tide peptide (YSPTSPSYSPTSPSYSPTSPSKKKK).[3][4] |
| ATP Concentration | Typically at or near the Kₘ value for ATP. |
| Assay Format | Luminescence-based ADP detection (ADP-Glo™).[3][4] |
| Plate Format | 384-well, low-volume, white plates.[2] |
Selectivity Profiling
To assess the selectivity of this compound, its inhibitory activity should be tested against a panel of other kinases, particularly other CDKs like CDK2, CDK9, CDK12, and CDK13.[1] The IC₅₀ values obtained for these kinases can be compared to the IC₅₀ for Cdk7 to determine the selectivity profile of the compound.
| Kinase Target | IC₅₀ (nM) for this compound |
| Cdk7 | To be determined |
| Cdk2 | To be determined |
| Cdk9 | To be determined |
| Cdk12 | To be determined |
| Cdk13 | To be determined |
Disclaimer: The specific concentrations of enzyme, substrate, and ATP, as well as incubation times, may need to be optimized for your specific experimental conditions and reagent sources.
References
- 1. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.cn [documents.thermofisher.cn]
- 3. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 4. Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of kinase inhibitory potency and selectivity in vitro using recombinant enzymes [bio-protocol.org]
Application Notes and Protocols for Cdk7-IN-10 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Cdk7-IN-10, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), in various cell-based assays. This document outlines the fundamental role of CDK7 in cellular processes, details its mechanism of action, and provides protocols for assessing the efficacy and cellular effects of this compound.
Cyclin-Dependent Kinase 7 (CDK7) is a critical enzyme that plays a dual role in regulating two fundamental cellular processes: cell cycle progression and gene transcription.[1][2][3] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell through different phases of its cycle.[1][2][4] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a key step in the initiation and elongation phases of transcription.[2][5][6] Given its central role in these pathways, CDK7 has emerged as a promising therapeutic target in oncology.[1][4]
This compound is a small molecule inhibitor designed to selectively target the ATP-binding pocket of CDK7, thereby blocking its kinase activity. By inhibiting CDK7, this compound is expected to induce cell cycle arrest and suppress the transcription of key oncogenes, leading to anti-proliferative and apoptotic effects in cancer cells.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of various CDK7 inhibitors in different cancer cell lines. This data provides a reference for the expected potency of selective CDK7 inhibitors like this compound.
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Reference |
| YKL-5-124 | HAP1 | In vitro kinase assay | 53.5 | |
| YKL-5-124 | Jurkat | In vitro kinase assay | 53.5 | [7] |
| THZ1 | Jurkat | Cell proliferation | low nM | |
| THZ1 | Loucy | Cell proliferation | low nM | |
| SY-1365 | T47D | Cell growth | Comparable to PalboS | [4] |
| SY-1365 | MCF7 | Cell growth | Comparable to PalboS | [4] |
| ICEC0942 | Various Cancer Cell Lines | Cell growth | Potent inhibition | [1] |
Experimental Protocols
Herein are detailed protocols for key cell-based assays to evaluate the effects of this compound.
Cell Viability and Proliferation Assay
This assay determines the effect of this compound on cancer cell growth and viability.
Materials:
-
Cancer cell line of interest (e.g., Jurkat, MCF7, A549)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare a serial dilution of this compound in complete medium. The final DMSO concentration should not exceed 0.1%. A vehicle control (DMSO only) should be included.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of viable cells against the log concentration of this compound and fitting the data to a dose-response curve.
Western Blot Analysis for Downstream Target Modulation
This protocol is used to assess the effect of this compound on the phosphorylation of CDK7 substrates, such as RNAPII and other CDKs.
Materials:
-
Cancer cell line of interest
-
This compound
-
DMSO
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNAPII CTD Ser5, anti-phospho-CDK1 Thr161, anti-phospho-CDK2 Thr160, anti-CDK7, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 4-24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
This assay determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
This compound
-
DMSO
-
6-well plates
-
PBS
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with this compound or DMSO for 24-48 hours.
-
Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle using appropriate software.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving CDK7 and the general workflow for evaluating this compound.
Caption: CDK7's dual role in cell cycle and transcription.
Caption: Workflow for this compound cell-based evaluation.
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cdk7 Inhibition in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme involved in the regulation of two fundamental cellular processes: transcription and cell cycle progression. As a component of the transcription factor IIH (TFIIH) complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a key step in transcription initiation. Additionally, as the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle transitions.[1] Due to its dual role, CDK7 has emerged as a promising therapeutic target in oncology.
This document provides detailed application notes and protocols for the use of CDK7 inhibitors in cell culture experiments. While specific data for the inhibitor Cdk7-IN-10 is limited, it is known to be a potent CDK7 inhibitor with an IC50 of less than 100 nM, as disclosed in patent WO2021016388A1.[2] The following protocols and dosage information are based on well-characterized CDK7 inhibitors such as THZ1, SY-1365, and BS-181, and should serve as a valuable starting point for optimizing experiments with this compound.
Mechanism of Action of CDK7 Inhibitors
CDK7 inhibitors exert their effects by blocking the kinase activity of CDK7, thereby impacting both transcription and cell cycle. This dual inhibition leads to cell cycle arrest, typically at the G1/S and G2/M phases, and the suppression of transcription of key oncogenes, ultimately inducing apoptosis in cancer cells.
Quantitative Data for CDK7 Inhibitors
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various CDK7 inhibitors across a range of cancer cell lines. This data can be used as a reference for determining appropriate starting concentrations for experiments with this compound.
Table 1: IC50 Values of Covalent CDK7 Inhibitors (nM)
| Cell Line | Cancer Type | THZ1 | SY-1365 | YKL-5-124 |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 50[3] | - | 9.7[4] |
| Loucy | T-cell Acute Lymphoblastic Leukemia | 0.55[3] | - | - |
| HL-60 | Acute Myeloid Leukemia | - | 8.3 (EC50)[5] | - |
| HAP1 | Near-haploid Human Cell Line | - | - | 9.7[6] |
| Multiple Cell Lines | Various Cancers | <200[3] | Nanomolar range[7] | - |
Table 2: IC50 Values of Non-Covalent CDK7 Inhibitors (µM)
| Cell Line | Cancer Type | BS-181 |
| KHOS | Osteosarcoma | 1.75[8] |
| U2OS | Osteosarcoma | 2.32[8] |
| BGC823 | Gastric Cancer | - |
| Breast Cancer Cell Lines | Breast Cancer | 15.1 - 20 |
| Colorectal Cancer Cell Lines | Colorectal Cancer | 11.5 - 15.3 |
| Lung, Osteosarcoma, Prostate, Liver Cancer Cell Lines | Various Cancers | 11.5 - 37.3[9] |
Note: The potency of covalent inhibitors can be time-dependent. It is recommended to perform dose-response and time-course experiments to determine the optimal concentration and incubation time for this compound in your specific cell line.
Experimental Protocols
The following are detailed protocols for key experiments to assess the cellular effects of CDK7 inhibitors.
Protocol 1: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is used to determine the effect of a CDK7 inhibitor on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear or white-walled microplates
-
This compound (dissolved in DMSO)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare a serial dilution of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Assay:
-
For MTT assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Add 100 µL of solubilization solution and incubate overnight. Read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add 100 µL of CellTiter-Glo® reagent to each well, mix for 2 minutes on an orbital shaker, and incubate at room temperature for 10 minutes. Read the luminescence.
-
-
Data Analysis: Subtract the background reading from all wells. Normalize the data to the vehicle control. Plot the cell viability against the drug concentration and calculate the IC50 value using a non-linear regression curve fit.
Protocol 2: Western Blot Analysis for Phospho-RNAPII and Cell Cycle Markers
This protocol is used to assess the effect of a CDK7 inhibitor on its direct target (RNAPII) and downstream cell cycle proteins.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNAPII Ser5, anti-phospho-RNAPII Ser7, anti-CDK1, anti-phospho-CDK1, anti-Cyclin B1, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 6, 24, 48 hours). Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a CDK7 inhibitor on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers initiating studies with CDK7 inhibitors. While specific dosage and treatment conditions for this compound will require empirical determination, the information derived from well-studied analogs provides a robust framework for experimental design. By carefully titrating the inhibitor concentration and monitoring key cellular and molecular endpoints, researchers can effectively elucidate the biological effects of this compound in their models of interest.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound - Immunomart [immunomart.org]
- 3. apexbt.com [apexbt.com]
- 4. imtm.cz [imtm.cz]
- 5. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Cdk7-IN-10 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdk7-IN-10 is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7) with a reported IC50 value of less than 100 nM.[1] CDK7 is a key regulator of both cell cycle progression and transcription, making it an attractive target for cancer therapy.[2][3] These application notes provide detailed protocols for the preparation and use of this compound in various biochemical and cellular assays to investigate its biological effects.
Physicochemical Properties and Solubility
Proper handling and solubilization of this compound are critical for obtaining reliable and reproducible experimental results.
| Property | Data | Reference |
| Molecular Formula | C29H35N7O3 | [4] |
| Molecular Weight | 529.63 g/mol | [4] |
| Solubility | 10 mM in DMSO | [4] |
| Appearance | Solid powder | |
| Storage | Store at -20°C for long-term stability. |
Preparation of Stock Solutions:
To prepare a 10 mM stock solution of this compound, dissolve 5.3 mg of the compound in 1 mL of dimethyl sulfoxide (DMSO). Vortex thoroughly to ensure complete dissolution. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Quantitative Data: Comparative Inhibitor Activity
The following table summarizes the inhibitory activity of this compound and other known CDK7 inhibitors. This data is essential for comparing the potency and selectivity of this compound.
| Inhibitor | CDK7 IC50 (nM) | Other Kinase IC50 (nM) | Reference(s) |
| This compound | < 100 | Data not available | [1] |
| SY-351 | 23 | CDK2: 321, CDK9: 226, CDK12: 367 | [5][6] |
| YKL-5-124 | 9.7 | CDK2: 1300, CDK9: 3020 | [4] |
| THZ1 | - | Equipotent on CDK7, CDK12, and CDK13 | [4] |
| BS-181 | 21 | - | [3] |
| ICEC0942 | 40 | CDK1: >1800, CDK2: >600, CDK5: >9200, CDK9: >1200 | [7] |
| Flavopiridol | 10 | CDK1: 30, CDK2: 100, CDK4: 20, CDK6: 60, CDK9: 10 | [8] |
| Roscovitine | 500 | CDK1: 2700, CDK2: 100, CDK9: 800 | [8] |
| LGR6768 | 20 | Selective over a panel of 14 other CDKs |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound.
Protocol 1: In Vitro Kinase Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of CDK7.
Workflow for In Vitro Kinase Assay
Caption: Workflow for a typical in vitro kinase assay.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
This compound
-
ADP-Glo™ Kinase Assay kit or similar
-
96-well white microplates
Procedure:
-
Inhibitor Preparation: Prepare a 2x serial dilution of this compound in kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add 5 µL of the diluted this compound to each well.
-
Enzyme and Substrate Addition: Add 10 µL of a solution containing the CDK7 enzyme and substrate peptide to each well.
-
Reaction Initiation: Start the reaction by adding 10 µL of ATP solution to each well. The final reaction volume should be 25 µL.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Cell Viability Assay (MTT Assay)
This assay measures the effect of this compound on the proliferation and viability of cancer cells.
Workflow for MTT Cell Viability Assay
Caption: Workflow for determining cell viability using an MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: The next day, treat the cells with a serial dilution of this compound. Include a DMSO-treated control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
Protocol 3: Cell Cycle Analysis
This protocol uses flow cytometry to determine the effect of this compound on cell cycle distribution.
Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle distribution by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.
-
Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blotting for Downstream Targets
This protocol is used to assess the effect of this compound on the phosphorylation of CDK7 substrates, such as CDK1 and CDK2.
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-CDK1 (Thr161), anti-phospho-CDK2 (Thr160), anti-CDK7, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
CDK7 Signaling Pathway
CDK7 plays a dual role in cellular processes: it is a component of the CDK-activating kinase (CAK) complex that regulates the cell cycle, and it is part of the general transcription factor TFIIH, which is essential for transcription initiation.[2][3]
CDK7's Dual Role in Cell Cycle and Transcription
Caption: this compound inhibits both cell cycle progression and transcription.
Disclaimer
The provided protocols are intended as a guide. Researchers should optimize experimental conditions, including inhibitor concentrations and incubation times, for their specific cell lines and assay systems. The information for this compound is based on limited available data, and further characterization is recommended.
References
- 1. This compound - Immunomart [immunomart.org]
- 2. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 3. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. ICEC0942, an Orally Bioavailable Selective Inhibitor of CDK7 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 10. Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Cdk7-IN-10: A Tool for Interrogating Transcriptional Addiction in Cancer
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Transcriptional addiction is an acquired vulnerability of cancer cells, where they become highly dependent on the continuous and robust expression of a specific set of genes, often driven by super-enhancers and master transcription factors, to maintain their malignant phenotype. Cyclin-dependent kinase 7 (CDK7) has emerged as a critical regulator of this process. As a component of the general transcription factor TFIIH, CDK7 plays a pivotal role in phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a key step in transcription initiation and elongation.[1][2][3] Furthermore, CDK7 acts as a CDK-activating kinase (CAK), phosphorylating other CDKs involved in cell cycle progression.[1][3] This dual function positions CDK7 as a key node linking transcription and cell cycle control, making it a compelling therapeutic target in cancers exhibiting transcriptional addiction.
Cdk7-IN-10 is a potent inhibitor of CDK7 with a reported IC50 of less than 100 nM.[4][5] This small molecule, identified from patent WO2021016388A1, presents a valuable chemical probe for studying the mechanisms of transcriptional addiction and for evaluating the therapeutic potential of CDK7 inhibition in various tumor models.[4][5] Preclinical studies with other selective CDK7 inhibitors have demonstrated that their anti-tumor activity stems from inducing cell cycle arrest and apoptosis, particularly in cancer cells that are highly reliant on super-enhancer-driven transcription of oncogenes like MYC.[1][2] These inhibitors have shown efficacy in reducing tumor growth in xenograft models.[1][2]
These application notes provide a comprehensive guide for utilizing this compound to investigate transcriptional addiction in cancer cells. The included protocols for key in vitro and in vivo experiments are designed to enable researchers to characterize the cellular and molecular effects of this inhibitor and to assess its potential as an anti-cancer agent.
Data Presentation
Table 1: In Vitro Efficacy of CDK7 Inhibitors Across Various Cancer Cell Lines
| Cell Line | Cancer Type | CDK7 Inhibitor | IC50 (nM) | Reference |
| KHOS | Osteosarcoma | BS-181 | 1750 | [6] |
| U2OS | Osteosarcoma | BS-181 | 2320 | [6] |
| NCI-60 Panel (median) | Various | ICEC0942 | 250 | [1] |
| HAP1 | Chronic Myelogenous Leukemia | YKL-5-124 | 53.5 | |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | YKL-5-124 | - |
Note: Data for this compound is not yet publicly available. The table presents data from other CDK7 inhibitors to illustrate the expected range of potencies across different cancer types.
Table 2: Cellular Effects of CDK7 Inhibition
| Experiment | Cell Line | Treatment | Observation | Reference |
| Cell Cycle Analysis | HAP1 | YKL-5-124 | G1 and G2/M arrest | |
| Apoptosis Assay | Multiple cell lines | Compound 140/297 | Increased Annexin V staining | [7] |
| Western Blot | TNBC cells | THZ1 | Cleavage of PARP and Caspase 3 | [8] |
| Western Blot | MYCN-amplified neuroblastoma cells | THZ1 | Decreased p-RNAPII (Ser2, 5, 7) | [9] |
Note: This table summarizes the typical cellular outcomes observed upon CDK7 inhibition, which are expected to be recapitulated with this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 4 x 10³ cells/well and allow them to adhere overnight.[6]
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to test would be from 0.1 nM to 10 µM. Include a DMSO-only control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or DMSO.
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control and plot the results to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
DMSO
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 1x, 5x, and 10x IC50) for 24-48 hours. Include a DMSO control.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V positive, PI negative cells are in early apoptosis, while Annexin V positive, PI positive cells are in late apoptosis or are necrotic.[7][10]
Protocol 3: Western Blotting for CDK7 Target Engagement and Apoptosis Markers
This protocol is to assess the effect of this compound on CDK7 signaling and apoptosis induction.
Materials:
-
Cancer cell lines
-
This compound
-
DMSO
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-RNAPII (Ser2, Ser5, Ser7), anti-total RNAPII, anti-cleaved PARP, anti-cleaved Caspase-3, anti-CDK7, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound at desired concentrations and time points.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system. A decrease in phosphorylated RNAPII levels indicates CDK7 inhibition, while an increase in cleaved PARP and Caspase-3 indicates apoptosis induction.[8][9]
Protocol 4: Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq)
This protocol is for identifying the genomic regions where key transcription factors are enriched and how this is affected by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
DMSO
-
Formaldehyde
-
Glycine
-
Lysis buffers
-
Sonication equipment
-
Antibodies for ChIP (e.g., anti-H3K27ac, anti-BRD4, anti-MYC)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing platform
Procedure:
-
Treat cells with this compound or DMSO for a defined period (e.g., 6 hours).
-
Crosslink proteins to DNA by adding formaldehyde directly to the culture medium.
-
Quench the crosslinking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitate the chromatin with an antibody of interest overnight.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin and reverse the crosslinks.
-
Treat with RNase A and Proteinase K, and purify the DNA.
-
Prepare the DNA library for next-generation sequencing.
-
Analyze the sequencing data to identify super-enhancers (based on H3K27ac enrichment) and transcription factor binding sites, and assess changes upon this compound treatment.
Protocol 5: In Vivo Xenograft Tumor Model
This protocol is to evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line for xenograft
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Measure tumor volume with calipers (Volume = (length x width²)/2) and monitor the body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[2][11]
Visualizations
Caption: CDK7's dual role in transcription and cell cycle, and its inhibition by this compound.
Caption: Experimental workflow for characterizing this compound.
Caption: this compound induces apoptosis by disrupting transcriptional addiction.
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK7 is a reliable prognostic factor and novel therapeutic target in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK7 inhibitor - potential treatment strategy for multiple tumors [synapse.patsnap.com]
- 4. This compound|CAS 2588110-62-5|DC Chemicals [dcchemicals.com]
- 5. This compound 2588110-62-5 | MCE [medchemexpress.cn]
- 6. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CDK7-Dependent Transcriptional Addiction in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 11. academic.oup.com [academic.oup.com]
Application Notes: Cdk7-IN-10 for Inducing G1 Phase Cell Cycle Arrest
Audience: Researchers, scientists, and drug development professionals.
Introduction Cyclin-dependent kinase 7 (CDK7) is a key regulator of two fundamental cellular processes: cell cycle progression and transcription.[1][2] As the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates downstream CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for driving transitions through different phases of the cell cycle.[1][3] Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, a critical step for transcription initiation.[1][4][5] Due to this dual role, and its frequent overexpression in various cancers, CDK7 has emerged as a significant target for therapeutic intervention.[1][6]
Cdk7-IN-10 and other selective CDK7 inhibitors are powerful chemical tools used to probe the functions of CDK7 and induce cell cycle arrest, primarily at the G1/S transition.[6] By inhibiting the CAK activity of CDK7, these compounds prevent the activation of G1-phase kinases, leading to a halt in proliferation. This document provides detailed application notes and protocols for using a selective CDK7 inhibitor, referred to here as this compound, to induce and analyze G1 phase cell cycle arrest in cultured cells.
Mechanism of G1 Arrest
Inhibition of CDK7 by this compound blocks the G1-to-S phase transition through a well-defined signaling cascade. The primary mechanism involves the inhibition of CDK7's function as a CDK-activating kinase (CAK).[3]
-
Inhibition of CDK2 Activation: During the G1 phase, progression into the S phase is driven by the activity of the Cyclin E/CDK2 complex.[7] CDK2 requires phosphorylation on its T-loop (Threonine 160) by CDK7 for its activation.[1] Selective inhibition of CDK7 prevents this activating phosphorylation, rendering CDK2 inactive.[1][8]
-
Sustained pRb-E2F Association: Active Cyclin E/CDK2 phosphorylates the Retinoblastoma protein (pRb).[3] This hyperphosphorylation causes pRb to release the E2F family of transcription factors.[3]
-
Repression of S-Phase Genes: Once released, E2F drives the transcription of genes essential for DNA replication and S-phase entry (e.g., Cyclin E, DHFR). When CDK7 is inhibited, pRb remains in its active, hypophosphorylated state, sequestering E2F and repressing the transcription of these target genes.[3]
-
Cell Cycle Arrest: Without the necessary proteins for DNA synthesis, cells are unable to transition from the G1 phase to the S phase, resulting in a G1 cell cycle arrest.[6][8]
Figure 1. this compound inhibits CDK7, blocking CDK2 activation and pRb phosphorylation, leading to G1 arrest.
Quantitative Data
The potency of CDK7 inhibitors can vary between biochemical and cellular assays. The tables below summarize the half-maximal inhibitory concentrations (IC50) for several well-characterized, selective CDK7 inhibitors, which can serve as a guide for determining the optimal concentration of this compound.
Table 1: Biochemical IC50 Values of Selective CDK7 Inhibitors
| Compound | CDK7 IC50 (nM) | CDK2 IC50 (nM) | CDK9 IC50 (nM) | Selectivity (CDK2/CDK7) | Reference(s) |
|---|---|---|---|---|---|
| BS-181 | 21 | 880 | 4200 | ~42x | [9][10] |
| ICEC0942 | 40 | 600 | 1200 | ~15x | [11][12][13] |
| YKL-5-124 | 9.7 | 1300 | 3020 | ~134x | [9] |
| SNS-032 | 62 | 38 | 4 | ~0.6x |[6][14] |
Table 2: Cellular Activity of Selective CDK7 Inhibitors
| Compound | Cell Line | Assay Type | GI50 / IC50 | Reference(s) |
|---|---|---|---|---|
| ICEC0942 | Various Cancer Lines | Growth Inhibition | 0.2 - 0.3 µM | [11][12] |
| BS-181 | MCF-7 | Growth Inhibition | ~0.6 µM | [10] |
| THZ1 | Ovarian Cancer Lines | Drug Screen | < 1 µM |[15] |
Note: The optimal concentration for this compound should be determined empirically for each cell line, typically ranging from 100 nM to 5 µM.
Experimental Workflow
A typical workflow to characterize the effects of this compound on G1 arrest involves a series of assays to measure cell viability, analyze cell cycle distribution, and confirm the mechanism of action at the protein level.
Figure 2. Recommended experimental workflow for studying the effects of this compound.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability following treatment with this compound.[16][17]
Materials:
-
96-well flat-bottom tissue culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[18]
-
MTT Solvent/Solubilization Solution (e.g., 0.1 N HCl in anhydrous isopropanol or DMSO).[18]
-
Multichannel pipette
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 0.01 to 10 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well.[16][18]
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[17]
-
Solubilization: Carefully aspirate the medium from each well (for adherent cells). Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[18]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to quantify the DNA content of cells, allowing for the determination of cell cycle distribution.[19][20] An increase in the G1 population is expected after this compound treatment.
Materials:
-
6-well tissue culture plates
-
This compound
-
Phosphate-Buffered Saline (PBS), ice-cold
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[20][21]
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed approximately 0.5-1 x 10^6 cells per well in 6-well plates and allow them to attach overnight. Treat cells with this compound at the desired concentration (e.g., 1x and 5x the IC50) and a vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with 1-2 mL of ice-cold PBS. Centrifuge again.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[22]
-
Storage: Incubate the cells on ice for at least 30 minutes or store at -20°C for up to several weeks.[20]
-
Rehydration and Staining: Centrifuge the fixed cells (e.g., 500 x g for 5 min) to remove the ethanol.[21] Wash the pellet with PBS.
-
RNase Treatment: Resuspend the pellet in 500 µL of PBS containing 100 µg/mL RNase A to degrade RNA, which can also be stained by PI.[20] Incubate for 30 minutes at 37°C.
-
PI Staining: Add 500 µL of 50 µg/mL PI solution to the cells. Incubate for 15-30 minutes at room temperature, protected from light.[22]
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data from at least 10,000 single-cell events. Use pulse width/area parameters to exclude doublets.[21]
-
Data Analysis: Analyze the DNA content histograms using cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 3: Western Blot Analysis for Cell Cycle Markers
This protocol is used to detect changes in the phosphorylation status and expression levels of key proteins in the CDK7 signaling pathway to confirm the mechanism of G1 arrest.
Materials:
-
6-well or 10 cm tissue culture plates
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x) with β-mercaptoethanol
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Table 3: Recommended Primary Antibodies for Western Blotting
| Target Protein | Expected Change | Function/Marker | Reference(s) |
|---|---|---|---|
| p-CDK2 (Thr160) | Decrease | CDK2 activation status | [8][23][24] |
| Total CDK2 | No change | Loading control | [25][26] |
| p-Rb (e.g., Ser795) | Decrease | Rb inactivation status | [8][25] |
| Total Rb | No change | Loading control | [25] |
| Cyclin E | Decrease | G1/S transition regulator | [7][26] |
| CDK7 | No change | Target engagement control | [10] |
| β-Actin or GAPDH | No change | Loading control |[25] |
Procedure:
-
Cell Culture and Lysis: Seed and treat cells as described in Protocol 2. After treatment, wash cells with ice-cold PBS and lyse them directly on the plate with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation (14,000 x g for 15 min at 4°C).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-40 µg of protein per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with Blocking Buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer, typically 5% BSA for phospho-antibodies) overnight at 4°C with gentle shaking.[23]
-
Washing and Secondary Antibody: Wash the membrane 3x for 10 minutes each with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again (3x for 10 min with TBST). Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the protein of interest to the loading control (β-Actin).
Mechanism of Action Visualization
The following diagram illustrates the logical flow of events from the introduction of this compound to the resulting cellular state of G1 arrest.
Figure 3. Logical flow demonstrating how this compound induces G1 cell cycle arrest.
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CDK7 inhibitors and how do they work? [synapse.patsnap.com]
- 3. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 6. d-nb.info [d-nb.info]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms Underlying the Anti-Leukemic Activity of CDK7 Inhibitor BS-181 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. The development of a selective cyclin-dependent kinase inhibitor which demonstrates anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ICEC0942, an Orally Bioavailable Selective Inhibitor of CDK7 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ICEC0942, an Orally Bioavailable Selective Inhibitor of CDK7 for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleck.co.jp [selleck.co.jp]
- 14. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. researchgate.net [researchgate.net]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. wp.uthscsa.edu [wp.uthscsa.edu]
- 22. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 23. Phospho-CDK2 (Thr160) Antibody (#2561) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 24. datasheets.scbt.com [datasheets.scbt.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols: Cdk7-IN-10 in Triple-Negative Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies.[1][2] A promising therapeutic strategy involves targeting the transcriptional machinery on which these tumors are highly dependent.[1][3] Cyclin-dependent kinase 7 (CDK7) has emerged as a critical regulator of transcription and a key therapeutic target in TNBC.[1][2][3][4][5] CDK7 is a core component of the general transcription factor TFIIH and the CDK-activating kinase (CAK) complex, playing a dual role in regulating transcription and the cell cycle.[6][7]
This document provides detailed application notes and protocols for the use of CDK7 inhibitors, exemplified by THZ1 and its analogues (referred to herein as Cdk7-IN-10), in TNBC cell lines. Preclinical studies have demonstrated that TNBC cells exhibit exceptional sensitivity to CDK7 inhibition, leading to apoptosis and tumor growth suppression.[1][2][3] This sensitivity is attributed to a phenomenon known as "transcriptional addiction," where TNBC cells are highly reliant on a specific set of genes, often associated with super-enhancers, for their survival and proliferation.[1][2] Inhibition of CDK7 disrupts the expression of this "Achilles cluster" of genes, leading to selective cancer cell death.[1][2]
Data Presentation
Table 1: In Vitro Efficacy of CDK7 Inhibitors in Breast Cancer Cell Lines
| Cell Line | Subtype | Compound | IC50 (nM) | Effect |
| MDA-MB-231 | Triple-Negative Breast Cancer | THZ1 | < 70 | Suppression of cell proliferation, Induction of apoptosis |
| MDA-MB-468 | Triple-Negative Breast Cancer | THZ1 | < 70 | Suppression of cell proliferation, Induction of apoptosis |
| BT549 | Triple-Negative Breast Cancer | THZ1 | < 70 | Suppression of cell proliferation, Induction of apoptosis |
| MDA-MB-231 | Triple-Negative Breast Cancer | THZ2 | ~10 (clonogenic growth) | Suppression of clonogenic growth, Induction of apoptosis |
| MDA-MB-468 | Triple-Negative Breast Cancer | THZ2 | ~10 (clonogenic growth) | Suppression of clonogenic growth, Induction of apoptosis |
| BT549 | Triple-Negative Breast Cancer | THZ2 | ~10 (clonogenic growth) | Suppression of clonogenic growth, Induction of apoptosis |
| ZR-75-1 | ER/PR+ | THZ1 | > 1000 (largely unaffected) | Minimal effect on cell proliferation, No significant apoptosis |
| MCF7 | ER/PR+ | THZ1 | > 1000 (largely unaffected) | Minimal effect on cell proliferation, No significant apoptosis |
Data summarized from studies by Wang et al. (2015) and others, where THZ1 and THZ2 are representative this compound compounds.[2][3]
Signaling Pathways and Mechanisms
// Inhibition effects edge [color="#EA4335", style=dashed, arrowhead=tee]; CDK7 -> RNAPII [label="Inhibition of Phosphorylation"]; Transcription -> Proliferation [label="Suppression"]; Cdk7_IN_10 -> Proliferation [label="Induction of"]; Proliferation -> Apoptosis [style=solid, arrowhead=vee, label="Leads to", color="#202124"]; Cdk7_IN_10 -> Apoptosis [label="Directly Induces"]; } CDK7 Inhibition Signaling Pathway in TNBC.
Experimental Workflow
Experimental Protocols
Cell Culture and Maintenance
-
Objective: To maintain healthy cultures of triple-negative and hormone receptor-positive breast cancer cell lines for subsequent experiments.
-
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468, BT549)
-
ER/PR+ cell lines (e.g., ZR-75-1, MCF7)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
-
Humidified incubator (37°C, 5% CO₂)
-
-
Protocol:
-
Culture all human breast cancer cell lines in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin.[3]
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells upon reaching 80-90% confluency. To do this, aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and re-seed cells into new flasks at an appropriate sub-cultivation ratio.
-
Cell Viability/Proliferation Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of breast cancer cell lines.
-
Materials:
-
Cultured breast cancer cells
-
This compound (e.g., THZ1) dissolved in DMSO
-
96-well cell culture plates
-
Complete growth medium
-
Cell Counting Kit-8 (CCK-8) or MTS reagent
-
Microplate reader
-
-
Protocol:
-
Seed cells into 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept constant (e.g., <0.1%) across all wells, including the vehicle control.
-
Treat the cells with increasing concentrations of this compound for 48-72 hours.[2]
-
After the incubation period, add CCK-8 or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Normalize the data to the vehicle-treated control cells and plot the results as a dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Western Blot Analysis
-
Objective: To assess the effect of this compound on the phosphorylation of RNA Polymerase II (a direct target of CDK7) and on markers of apoptosis.
-
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-RNA Pol II CTD repeat YSPTSPS (phospho S5)
-
Anti-RNA Pol II CTD repeat YSPTSPS (phospho S2)
-
Anti-RNA Pol II CTD repeat YSPTSPS (phospho S7)
-
Anti-cleaved PARP
-
Anti-cleaved Caspase-3
-
Anti-β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Protocol:
-
Treat cells with this compound at the desired concentration and time point (e.g., 33 nM THZ1 for 6 hours).[2]
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and visualize protein bands using an ECL substrate and an imaging system. CDK7 inhibition is confirmed by a decrease in the phosphorylation of RNA Pol II at Serine 2, 5, and 7.[2][8] Induction of apoptosis is indicated by an increase in cleaved PARP and Caspase-3.[2][3]
-
Logical Relationships
Conclusion
This compound represents a promising class of targeted therapies for triple-negative breast cancer. The pronounced dependency of TNBC cells on CDK7-mediated transcription provides a clear rationale for this therapeutic approach. The protocols and data presented herein offer a framework for researchers to investigate the efficacy and mechanism of action of CDK7 inhibitors in relevant preclinical models. Further research, including in vivo studies and the exploration of combination therapies, is warranted to translate these findings into clinical applications for patients with TNBC.[1][3]
References
- 1. CDK7-Dependent Transcriptional Addiction in Triple-Negative Breast Cancer [dspace.mit.edu]
- 2. CDK7-Dependent Transcriptional Addiction in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elgenelim.com [elgenelim.com]
- 4. researchgate.net [researchgate.net]
- 5. CDK7-dependent transcriptional add ... | Article | H1 Connect [archive.connect.h1.co]
- 6. Abstract P2-04-01: Cyclin dependent kinase 7 ( CDK7) inhibition promotes genomic instability and mitotic catastrophe in triple negative breast cancer | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 7. CDK7 in breast cancer: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Cdk7-IN-10 Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical efficacy of CDK7 inhibitors, using Cdk7-IN-10 as a representative agent, in various animal models of cancer. The document includes detailed experimental protocols and quantitative data to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this class of drugs.
Introduction to CDK7 Inhibition
Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme that plays a dual role in regulating both the cell cycle and gene transcription.[1][2][3][4] It is a component of the CDK-activating kinase (CAK) complex, which activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, to drive cell cycle progression.[3][5] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, a critical step for the transcription of many genes, including oncogenes.[1][2][5] Due to its central role in processes frequently dysregulated in cancer, CDK7 has emerged as a promising therapeutic target.[2][4] this compound and other selective CDK7 inhibitors have shown potent anti-tumor activity in a variety of preclinical cancer models.[6][7][8][9]
Efficacy of CDK7 Inhibitors in Preclinical Animal Models
Selective CDK7 inhibitors have demonstrated significant anti-tumor efficacy across a range of cancer types in vivo. The following tables summarize the quantitative data from key preclinical studies using xenograft and patient-derived xenograft (PDX) models.
Table 1: Efficacy of SY-5609 in Solid Tumor Xenograft Models
| Cancer Type | Animal Model | Treatment Regimen | Tumor Growth Inhibition (TGI) | Observations | Reference |
| Ovarian Cancer | Xenograft | Oral, daily | Dose-dependent TGI, with regressions at doses as low as one-fifth of the MTD. | Complete regressions observed at well-tolerated doses. | [6] |
| Triple-Negative Breast Cancer (TNBC) | Xenograft & PDX | Oral, daily | Substantial TGI in 100% of models tested; deep and sustained regressions in 58% of models. | Complete regressions observed as a monotherapy. | [6][7] |
| Small Cell Lung Cancer (SCLC) | PDX | Oral, daily | Significant TGI. | - | [6] |
| Colorectal Cancer (CRC) | PDX | Oral, once daily for 21 days | ≥50% TGI in 67% of models; ≥90% TGI or regressions in 23% of models. | Deep responses were enriched in BRAF mutant models. | |
| Myeloproliferative Neoplasms (MPN) transformed to AML | Xenograft (HEL-Luc/GFP) | Oral gavage (30 mg/kg/day) with OTX015 | Significantly reduced sAML burden and improved survival compared to each agent alone. | No host toxicity was observed. | [10] |
Table 2: Efficacy of YKL-5-124 in Cancer Xenograft Models
| Cancer Type | Animal Model | Treatment Regimen | Tumor Growth Inhibition (TGI) | Observations | Reference |
| Multiple Myeloma (MM) | Subcutaneous Xenograft (H929 cells) | Intraperitoneal injection for 2 weeks | Almost complete tumor eradication in both early and late treatment models. | No evident toxicity. | [11] |
| Small Cell Lung Cancer (SCLC) | Orthotopic | - | Significant reduction in tumor growth rate. | Enhanced tumor response to anti-PD-1 immunotherapy. | [12] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Cell line- and patient-derived xenograft (PDX) | - | Potent antitumor activity, effectively suppressing tumor growth. | Minimal toxicity observed. | [8] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Preclinical models | - | Potent anti-tumor efficacy. | Combinatorial efficacy with gemcitabine. | [13] |
Table 3: Efficacy of THZ1 in Cancer Xenograft Models
| Cancer Type | Animal Model | Treatment Regimen | Tumor Growth Inhibition (TGI) | Observations | Reference |
| Osteosarcoma | Xenograft (143B cells) | Subcutaneous injection, twice a day | Significant suppression of tumor growth (average tumor volume of 585 mm³ vs. 1544 mm³ in control). | Dramatically decreased Ki67 expression. | [14] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Xenograft | - | Potently inhibited tumor overgrowth. | - | [15] |
| Intrahepatic Cholangiocarcinoma (ICC) | Patient-derived xenograft (PDX) | 10 mg/kg, twice a day for 17 days | Significant suppression of tumor growth. | No obvious side effects were observed. | [16] |
| Non-Small Cell Lung Cancer (NSCLC) | Xenograft (RT112 and PC9 cells) | - | Increased survival in combination with targeted therapy. | - | [17] |
Table 4: Efficacy of Samuraciclib (CT7001) in a Prostate Cancer Xenograft Model
| Cancer Type | Animal Model | Treatment Regimen | Tumor Growth Inhibition (TGI) | Observations | Reference |
| Castration-Resistant Prostate Cancer (CRPC) | Xenograft | Oral administration | Represses growth of CRPC xenografts. | Significantly augments growth inhibition achieved by enzalutamide. | [18][19][20] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological mechanisms and experimental processes is crucial for understanding the action of this compound and for designing robust studies.
Caption: Dual mechanism of CDK7 inhibition in cancer.
Caption: Xenograft model experimental workflow.
Experimental Protocols
Protocol 1: Cell Line-Derived Xenograft (CDX) Model for Efficacy Testing
This protocol outlines the general procedure for establishing and utilizing a CDX model to assess the in vivo efficacy of this compound.
1. Materials and Reagents:
-
Cancer cell line of interest (e.g., HCT116 for colorectal cancer, A2780 for ovarian cancer)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional, can enhance tumor take rate)
-
Immunocompromised mice (e.g., BALB/c nude or NSG mice, 6-8 weeks old)[21]
-
This compound (formulated for in vivo administration)
-
Vehicle control
-
Calipers for tumor measurement
-
Sterile syringes and needles
-
Anesthesia (e.g., isoflurane)
-
Euthanasia supplies (e.g., CO2 chamber)
2. Cell Preparation:
-
Culture cancer cells under standard conditions to ~80% confluency.
-
Harvest cells using trypsin and wash with PBS.
-
Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep on ice.
3. Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the flank of each mouse.[1]
4. Tumor Growth Monitoring and Randomization:
-
Allow tumors to grow. Start measuring tumor volume 2-3 times per week with calipers once they become palpable.[21]
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[21]
5. Drug Administration:
-
Administer this compound at the predetermined dose and schedule (e.g., daily oral gavage).
-
Administer the vehicle control to the control group using the same route and schedule.
6. Efficacy Evaluation:
-
Continue to measure tumor volume and mouse body weight 2-3 times per week throughout the study.
-
Monitor the animals for any signs of toxicity.
-
At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).
7. Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at end / Mean tumor volume of control group at end)] x 100.
-
Plot tumor growth curves and survival curves (if applicable).
-
Perform statistical analysis to determine the significance of the observed differences.
Protocol 2: Patient-Derived Xenograft (PDX) Model for Efficacy Testing
PDX models often better recapitulate the heterogeneity and microenvironment of human tumors.[22]
1. Materials and Reagents:
-
Fresh patient tumor tissue obtained under sterile conditions
-
Surgical tools for tissue processing
-
Immunocompromised mice (NSG mice are often preferred for their high engraftment rates)[21]
-
All other materials as listed in Protocol 1.
2. Tumor Implantation:
-
Process the patient tumor tissue into small fragments (2-3 mm³).
-
Anesthetize the mice.
-
Implant a tumor fragment subcutaneously into the flank of each mouse.[23]
3. Tumor Engraftment and Expansion:
-
Monitor the mice for tumor engraftment and growth. This can take several weeks to months.[23]
-
Once the initial tumors (P0 generation) reach a size of ~1000 mm³, they can be passaged into new cohorts of mice for expansion.[21]
4. Efficacy Study:
-
Once a sufficient number of mice with established tumors of the desired passage number are available, follow steps 4-7 from Protocol 1 for randomization, treatment, and data analysis.
Conclusion
The preclinical data strongly support the therapeutic potential of CDK7 inhibitors, such as this compound, in a wide range of cancers. The provided protocols and data serve as a valuable resource for researchers to design and conduct robust in vivo studies to further investigate the efficacy and mechanisms of action of this promising class of anti-cancer agents. Careful selection of animal models and adherence to detailed experimental protocols are essential for obtaining reliable and translatable results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 5. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 6. Syros Presents New Preclinical Data on SY-5609, Its Highly Selective Oral CDK7 Inhibitor, at AACR-NCI-EORTC International Conference - BioSpace [biospace.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical efficacy of CDK7 inhibitor-based combinations against myeloproliferative neoplasms transformed to AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacological inhibition of CDK7 by THZ1 impairs tumor growth in p53-mutated HNSCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
- 19. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 22. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 14 Weeks PDX and Chemotherapy Testing (Patient-Derived Xenograft Service) - Altogen Labs [altogenlabs.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cdk7-IN-10 for Apoptosis Induction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Cdk7-IN-10 for inducing apoptosis in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a crucial enzyme that plays a dual role in regulating the cell cycle and gene transcription.[1][2][3][4] As part of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs (like CDK1, CDK2, CDK4, and CDK6) to drive cell cycle progression.[1][4][5] Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), which is essential for the initiation and elongation of transcription.[3][4][6][7] By inhibiting CDK7, this compound leads to cell cycle arrest and the transcriptional suppression of key oncogenes (e.g., MYC) and anti-apoptotic proteins, ultimately inducing programmed cell death (apoptosis).[1][8]
Q2: What is a typical effective concentration range for Cdk7 inhibitors?
A2: The effective concentration of a CDK7 inhibitor to induce apoptosis is highly cell-line dependent. Generally, potent and selective CDK7 inhibitors show activity in the nanomolar to low micromolar range. For example, the well-characterized CDK7 inhibitor THZ1 has an IC50 for cell growth inhibition between 80-300 nM in many breast cancer cell lines.[9] It is critical to perform a dose-response experiment for your specific cell line to determine the optimal concentration of this compound.
Q3: How do I determine the optimal concentration of this compound for my experiment?
A3: The optimal concentration should be determined by performing a dose-response curve. Treat your cells with a range of this compound concentrations (e.g., from 10 nM to 10 µM) for a fixed duration (e.g., 24, 48, or 72 hours). Subsequently, assess cell viability using an appropriate method like an MTT or CellTiter-Glo® assay, and measure apoptosis using a method like Annexin V/PI staining followed by flow cytometry. The optimal concentration will be the lowest concentration that induces a significant level of apoptosis without causing excessive, rapid necrosis.
Q4: Are there known off-target effects for CDK7 inhibitors that I should be aware of?
A4: Yes, some CDK7 inhibitors have known off-target activities. For instance, the widely used tool compound THZ1 has been shown to also inhibit CDK12 and CDK13 at higher concentrations.[1][10][11] More selective covalent inhibitors, such as YKL-5-124, have been developed to minimize these off-target effects.[10][12] When interpreting results, it is important to consider the selectivity profile of the specific inhibitor you are using. If unexpected phenotypes are observed, consider using a structurally different CDK7 inhibitor as a control to confirm that the effect is on-target.[10]
Q5: How long should I treat my cells with this compound to observe apoptosis?
A5: The time required to observe apoptosis can vary between cell types and the concentration of the inhibitor used. A typical time course experiment would involve treating cells for 24, 48, and 72 hours. Early apoptotic events, such as Annexin V staining, can often be detected within 24 hours.[13][14] It is recommended to perform a time-course experiment in parallel with your dose-response study to identify the optimal treatment duration.
Data Presentation: Effective Concentrations of Selective CDK7 Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) for cell viability of various selective CDK7 inhibitors across a range of cancer cell lines. Note that the optimal concentration for apoptosis induction may differ and should be determined experimentally for this compound and your specific cell line.
| Inhibitor | Cell Line | Cancer Type | IC50 (Viability) | Reference |
| THZ1 | MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | ~26 nM | [9] |
| BxPC-3 | Pancreatic Ductal Adenocarcinoma | ~424 nM | [9] | |
| HEY | Ovarian Cancer | Not specified | [11] | |
| ES-2 | Ovarian Cancer | Not specified | [11] | |
| SY-1365 | MCF7 (WT-ER) | Breast Cancer | ~50 nM | [1] |
| T47D (PalboR) | Breast Cancer | ~50 nM | [1] | |
| BS-181 | BGC823 | Gastric Cancer | 0.019 µM (Enzymatic IC50) | [14] |
| KHOS | Osteosarcoma | Dose-dependent decrease | [8] | |
| U2OS | Osteosarcoma | Dose-dependent decrease | [8] | |
| YKL-5-124 | HAP1 | N/A (Haploid Cell Line) | ~53.5 nM (Enzymatic IC50) | [10] |
Visualizations: Pathways and Workflows
This compound Signaling Pathway
Experimental Workflow: Concentration Optimization
Troubleshooting Logic: Annexin V/PI Assay
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration
This protocol outlines a method to determine the IC50 value for cell viability and the optimal concentration for apoptosis induction.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well clear, flat-bottom cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
MTT reagent (or similar viability assay reagent like CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Allow cells to adhere and grow for 24 hours.
-
Inhibitor Preparation: Prepare a 2X working stock of this compound serial dilutions in culture medium. A common range to test is from 20 nM to 20 µM (final concentration will be 1X). Prepare a 2X vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Cell Treatment: Remove 100 µL of medium from the cells and add 100 µL of the 2X inhibitor dilutions or vehicle control to the appropriate wells. This will result in a final volume of 200 µL and the desired 1X inhibitor concentration.
-
Incubation: Incubate the plate for the desired time point (e.g., 48 hours) at 37°C and 5% CO2.
-
Viability Assay (MTT Example):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability (%) against the log of the inhibitor concentration.
-
Use a non-linear regression analysis to calculate the IC50 value.
-
Protocol 2: Apoptosis Assessment by Annexin V and Propidium Iodide (PI) Staining
This protocol describes how to quantify apoptosis using Annexin V-FITC and PI staining followed by flow cytometry after treatment with this compound.[9][15][16]
Materials:
-
Cells treated with this compound at the optimized concentration and appropriate controls.
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 10X Binding Buffer).
-
Phosphate-Buffered Saline (PBS), cold.
-
Flow cytometer.
Procedure:
-
Cell Harvesting: After treatment, carefully collect both the adherent and floating cells (supernatant) to ensure apoptotic cells are not lost.[17] Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS. Centrifuge after each wash.
-
Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. The cell concentration should be approximately 1 x 10^6 cells/mL.[15][16]
-
Staining:
-
Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) on a flow cytometer.[15]
-
Use unstained, PI-only, and Annexin V-FITC-only stained cells as controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Annexin V- / PI- (Bottom-Left Quadrant): Live, healthy cells.
-
Annexin V+ / PI- (Bottom-Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Top-Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Top-Left Quadrant): Necrotic cells (due to mechanical damage).
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CDK7 in breast cancer: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 8. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK7 inhibition augments response to multidrug chemotherapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a Selective CDK7 Covalent Inhibitor Reveals Predominant Cell-Cycle Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. scienceopen.com [scienceopen.com]
- 15. bdbiosciences.com [bdbiosciences.com]
- 16. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 17. yeasenbio.com [yeasenbio.com]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
Cdk7-IN-10 stability in DMSO solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Cdk7-IN-10 in DMSO solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound in DMSO?
A1: For optimal stability, this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months). It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] The vials should be tightly sealed to prevent moisture absorption, as DMSO is hygroscopic.[2][3][4]
Q2: How many times can I freeze and thaw my this compound DMSO stock solution?
A2: It is best to minimize freeze-thaw cycles.[1] While some studies on other small molecules have shown no significant degradation after a limited number of cycles (e.g., up to 11 or even 25 cycles), the stability of each compound can vary.[5][6] Repeated freeze-thaw cycles can introduce moisture into the DMSO stock, which may lead to compound precipitation and degradation over time.[2][7] For this reason, preparing single-use aliquots is the most prudent approach.
Q3: I observed precipitation in my this compound DMSO stock solution after thawing. What should I do?
A3: Precipitation upon thawing can be due to several factors, including the compound's intrinsic solubility, the concentration of the stock solution, or the absorption of water by DMSO.[7] To redissolve the compound, you can try gently warming the vial to 37°C and using a vortex or sonication bath for a short period.[1][8] If precipitation persists, it may indicate that the compound has degraded or that the solution is supersaturated. It is advisable to perform a quality control check, such as LC-MS, to assess the integrity and concentration of the compound.
Q4: Can I store my this compound DMSO stock solution at room temperature?
A4: Storing this compound in DMSO at room temperature for extended periods is not recommended. While some compounds may be stable for a few days, prolonged exposure to room temperature can accelerate degradation.[6] For routine laboratory use, it is best to thaw an aliquot and keep it on ice, protected from light.
Q5: What are the visible signs of this compound degradation in a DMSO solution?
A5: Visual inspection may not always be sufficient to detect degradation. However, signs of potential degradation can include a change in the color of the solution, the appearance of particulate matter that does not redissolve upon warming and vortexing, or a decrease in the compound's biological activity in your experiments. For a definitive assessment of stability, analytical methods such as HPLC or LC-MS are necessary to check for the appearance of degradation products and to quantify the remaining parent compound.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no biological activity of this compound | Compound degradation due to improper storage (e.g., prolonged storage at room temperature, multiple freeze-thaw cycles). | - Use a fresh, properly stored aliquot of this compound. - Perform a stability analysis of your current stock solution using LC-MS to confirm its integrity and concentration. - Ensure that the final concentration of DMSO in your assay is not inhibiting the biological system. |
| Compound precipitates when diluted in aqueous buffer/media | The compound has low aqueous solubility. The final concentration of DMSO is too low to maintain solubility. | - Perform serial dilutions in DMSO first before adding to the aqueous solution.[9] - Increase the final concentration of DMSO in the assay if tolerated by the experimental system. - Consider the use of a co-solvent or surfactant, but validate its compatibility with your assay. |
| Inconsistent experimental results | Inaccurate concentration of the stock solution due to solvent evaporation or compound degradation. Pipetting errors with small volumes. | - Have the concentration of your stock solution verified by an analytical method like quantitative NMR or LC-MS with a standard curve. - Prepare a more dilute stock solution to allow for more accurate pipetting of larger volumes. - Ensure complete thawing and vortexing of the stock solution before use to ensure homogeneity. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO by LC-MS
This protocol provides a general framework for determining the stability of this compound in a DMSO solution over time and under different storage conditions.
1. Materials:
- This compound
- Anhydrous, high-purity DMSO
- LC-MS grade acetonitrile, water, and formic acid
- Calibrated analytical balance
- Volumetric flasks and pipettes
- Autosampler vials
- Liquid Chromatography-Mass Spectrometry (LC-MS) system
2. Preparation of Stock Solution:
- Accurately weigh a known amount of this compound powder.
- Dissolve the compound in a precise volume of anhydrous DMSO to create a stock solution of known concentration (e.g., 10 mM).
- Vortex or sonicate briefly to ensure complete dissolution.
3. Experimental Design for Stability Study:
- Aliquot the stock solution into multiple vials for each storage condition to be tested (e.g., room temperature, 4°C, -20°C, -80°C).
- Include a set of vials for a freeze-thaw stability assessment.
- Designate a "time zero" sample, which will be analyzed immediately after preparation.
- Establish time points for analysis (e.g., 24 hours, 7 days, 1 month, 3 months, 6 months).
4. Sample Analysis by LC-MS:
- At each time point, retrieve a vial from each storage condition.
- For the freeze-thaw study, subject the designated vials to a cycle of freezing at the desired temperature and thawing to room temperature before taking a sample.
- Prepare a dilution of the stock solution in an appropriate solvent (e.g., acetonitrile/water mixture) to a concentration suitable for LC-MS analysis.
- Analyze the samples using an LC-MS method capable of separating this compound from potential degradants.
- The MS should be operated in a mode that allows for the detection and quantification of the parent compound.
5. Data Analysis:
- Determine the peak area of the this compound parent compound at each time point.
- Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample.
- Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.
Visualizations
References
- 1. file.selleckchem.com [file.selleckchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ziath.com [ziath.com]
- 8. researchgate.net [researchgate.net]
- 9. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Troubleshooting Cdk7-IN-10 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Cdk7-IN-10 in their experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7) with an IC50 value of less than 100 nM.[1][2][3] CDK7 is a crucial kinase that plays a dual role in regulating both the cell cycle and gene transcription.[4][5][6] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, to drive cell cycle progression.[4][5][6] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is essential for the initiation and elongation of transcription.[6][7] By inhibiting CDK7, this compound can simultaneously block cell cycle progression and suppress oncogenic transcription, leading to cell growth inhibition and apoptosis.[3][8]
Q2: What are the expected phenotypic effects of this compound treatment on cancer cells?
A2: Treatment of cancer cells with a CDK7 inhibitor like this compound is expected to induce several key phenotypic changes, including:
-
Inhibition of cell proliferation: A dose-dependent decrease in cell viability is a primary outcome.[8][9]
-
Cell cycle arrest: Depending on the cellular context and the specific inhibitor, cells may arrest at the G2/M phase or the G1/S transition.[8][10][11]
-
Induction of apoptosis: Inhibition of CDK7 can lead to programmed cell death.[3][8]
-
Suppression of oncogenic transcription: The expression of key oncogenes, particularly those associated with super-enhancers like MYC, is often downregulated.[12][13]
Q3: How should I prepare and store this compound?
A3: Based on supplier datasheets for this compound and similar compounds, the following handling procedures are recommended:
-
Solubility: this compound is soluble in DMSO, with a stock solution of 10 mM being achievable.[14] For aqueous solutions, further dilution in culture medium or PBS is necessary, though solubility in aqueous buffers is generally low.[15]
-
Storage: The powder form can be stored at -20°C for up to 2 years.[1] Once dissolved in DMSO, it is recommended to store aliquots at -80°C for up to 6 months or at 4°C for short-term use (up to 2 weeks) to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide
Problem 1: I am not observing the expected decrease in cell viability after this compound treatment.
| Possible Cause | Troubleshooting Suggestion |
| Inhibitor Concentration Too Low | The IC50 of this compound is <100 nM.[3] However, the effective concentration can vary between cell lines. Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal concentration for your specific cell line. |
| Inhibitor Inactivity | Improper storage or multiple freeze-thaw cycles can degrade the compound. Use freshly prepared dilutions from a properly stored stock solution. If in doubt, purchase a new vial of the inhibitor. |
| Cell Line Resistance | Some cell lines may be inherently resistant to CDK7 inhibition. Confirm that your cell line expresses CDK7.[16] Consider testing a cell line known to be sensitive to CDK7 inhibitors as a positive control.[13] |
| Incorrect Assay Endpoint | Some CDK7 inhibitors can be cytostatic rather than cytotoxic.[11] If you are using a short-term viability assay (e.g., 24 hours), you may not see a significant effect. Extend the treatment duration (e.g., 48-72 hours) to allow for effects on cell proliferation to become apparent.[17] |
Problem 2: My Western blot does not show a decrease in the phosphorylation of CDK7 target proteins.
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal Antibody | Ensure you are using a validated antibody for the specific phosphorylated target (e.g., phospho-CDK1 (Thr161), phospho-CDK2 (Thr160), phospho-RNA Pol II CTD (Ser2, Ser5, Ser7)). Check the antibody datasheet for recommended applications and dilutions. |
| Timing of Lysate Collection | The phosphorylation status of CDK7 targets can change over time. Collect cell lysates at different time points after inhibitor treatment (e.g., 6, 12, 24 hours) to identify the optimal window for observing changes.[18] |
| Inhibitor Specificity | While this compound is selective for CDK7, other CDK7 inhibitors have shown varying effects on different phosphorylation sites. For instance, some selective inhibitors robustly inhibit CDK1 and CDK2 phosphorylation but have a lesser effect on global RNA Pol II CTD phosphorylation.[10][11] |
| Loading Controls | Ensure you are using appropriate loading controls. Total protein levels of CDK1, CDK2, and RNA Pol II should be checked to confirm that the observed changes are in the phosphorylated form and not due to a decrease in total protein. |
Problem 3: I am not observing the expected cell cycle arrest.
| Possible Cause | Troubleshooting Suggestion |
| Incorrect Cell Synchronization | If you are synchronizing your cells before treatment, ensure the synchronization protocol is efficient. Inefficient synchronization can mask the effects of the inhibitor on cell cycle progression. |
| Cell Line-Specific Effects | The point of cell cycle arrest (G1/S vs. G2/M) can be cell line dependent.[8][10] Review the literature for expected outcomes in your specific cell model. |
| Inhibitor Concentration | The concentration of the inhibitor can influence the cell cycle profile. Perform a dose-response analysis to find the concentration that induces a clear arrest without causing widespread cell death, which can complicate cell cycle analysis. |
| Duration of Treatment | A 24-72 hour treatment period is typically required to observe significant changes in the cell cycle distribution.[10][17] |
Quantitative Data Summary
Table 1: IC50 Values of Selected CDK7 Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Cell Line/Assay Condition | Reference |
| This compound | CDK7 | < 100 | Not specified | [3] |
| THZ1 | CDK7, CDK12, CDK13 | CDK7: ~3.2 | In vitro kinase assay | [13] |
| YKL-5-124 | CDK7 | 9.7 | In vitro kinase assay | [11] |
| SY-351 | CDK7 | 23 | In vitro kinase assay (Km ATP) | [19] |
| BS-181 | CDK7 | Not specified | Osteosarcoma cells | [9] |
Experimental Protocols
Cell Viability Assay (CCK-8/MTS)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4,000-8,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentration of the inhibitor or DMSO as a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
Assay: Add 10 µL of CCK-8 or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Normalize the absorbance values of treated wells to the vehicle control wells to determine the percentage of cell viability.
Western Blotting for Phosphorylated CDK7 Targets
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound or DMSO for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-CDK1, p-CDK2, p-RNA Pol II CTD) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells in 6-well plates with this compound or DMSO. Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Dual inhibitory mechanism of this compound on transcription and cell cycle.
Caption: General experimental workflow for evaluating this compound.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound|CAS 2588110-62-5|DC Chemicals [dcchemicals.com]
- 4. news-medical.net [news-medical.net]
- 5. CDK7 inhibitor - potential treatment strategy for multiple tumors [synapse.patsnap.com]
- 6. tandfonline.com [tandfonline.com]
- 7. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. CDK7-Dependent Transcriptional Addiction in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound - Immunomart [immunomart.org]
- 15. glpbio.com [glpbio.com]
- 16. CDK7 Antibody | Cell Signaling Technology [cellsignal.com]
- 17. Therapeutic Targeting of CDK7 Suppresses Tumor Progression in Intrahepatic Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
Cdk7-IN-10 Resistance Mechanisms in Cancer Cells: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Cdk7-IN-10 in cancer cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a crucial enzyme involved in two fundamental cellular processes: cell cycle progression and transcription.[1] As part of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell cycle. Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II, a key step in initiating gene transcription. By inhibiting CDK7, this compound can simultaneously halt cell cycle progression and suppress the transcription of key oncogenes, leading to cancer cell death.
Q2: We are observing decreased sensitivity of our cancer cell line to this compound over time. What are the potential resistance mechanisms?
Acquired resistance to CDK7 inhibitors can arise through several mechanisms. The most likely mechanism depends on whether this compound is a covalent or non-covalent inhibitor. Based on available information, this compound is a non-covalent, ATP-competitive inhibitor. Therefore, the primary suspected resistance mechanisms are:
-
On-target mutations: A specific mutation in the CDK7 gene, D97N (Aspartate to Asparagine at position 97) , has been identified as a key mechanism of resistance to non-covalent CDK7 inhibitors like Samuraciclib.[1][2] This mutation reduces the binding affinity of the inhibitor to the CDK7 protein, rendering it less effective.[1][2]
-
Upregulation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of CDK7 inhibition. One such pathway is the TGF-β/activin signaling pathway . Activation of this pathway can lead to the upregulation of multidrug resistance transporters, such as ABCG2 (also known as Breast Cancer Resistance Protein - BCRP) , which actively pump the drug out of the cell, reducing its intracellular concentration and efficacy. This mechanism has been observed in resistance to other CDK7 inhibitors.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters is a common mechanism of multidrug resistance. These transporters, including ABCG2, act as efflux pumps to remove cytotoxic drugs from the cell.
Q3: Our this compound-resistant cells show cross-resistance to other non-covalent CDK7 inhibitors, but not to covalent inhibitors. Why is this?
This pattern of resistance strongly suggests an on-target mutation like D97N in CDK7.[1][2] The D97N mutation is located in the ATP-binding pocket of CDK7 and reduces the affinity of non-covalent inhibitors.[1][2] Covalent inhibitors, on the other hand, form a permanent bond with a specific cysteine residue (C312) outside of the immediate ATP-binding site. Therefore, the D97N mutation does not interfere with the binding of covalent inhibitors, and cells with this mutation remain sensitive to them.[1][2]
Q4: How can we confirm if our resistant cells have the CDK7 D97N mutation?
To confirm the presence of the D97N mutation, you can perform the following:
-
Sanger sequencing: Isolate genomic DNA from both your parental (sensitive) and resistant cell lines. Amplify the region of the CDK7 gene spanning codon 97 using PCR and then sequence the PCR product. A GAT to AAT change will confirm the D97N mutation.
-
Whole-exome or whole-genome sequencing: For a more comprehensive analysis, you can perform next-generation sequencing to identify the D97N mutation and any other potential resistance-conferring mutations across the genome.
Troubleshooting Guide
This guide provides a structured approach to investigating and troubleshooting this compound resistance in your cancer cell lines.
Initial Observation: Decreased Cell Sensitivity to this compound
If you observe a rightward shift in the dose-response curve and an increase in the IC50 value of this compound in your cell line over time, it is indicative of acquired resistance.
Troubleshooting Workflow
References
Technical Support Center: Minimizing Cdk7-IN-10 Cytotoxicity in Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cdk7-IN-10, focusing on strategies to minimize its cytotoxic effects in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7) with an IC50 value of less than 100 nM.[1][2] CDK7 is a crucial enzyme that plays a dual role in regulating both the cell cycle and gene transcription.[3][4][5] It is a component of the CDK-activating kinase (CAK) complex, which activates other CDKs (CDK1, CDK2, CDK4, and CDK6) to drive cell cycle progression.[4][6] Additionally, CDK7 is a part of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, a critical step for the initiation of transcription.[1][7] By inhibiting CDK7, this compound can lead to cell cycle arrest and the induction of apoptosis, particularly in cancer cells that are highly dependent on transcriptional amplification.[6][7]
Q2: Why is this compound expected to be less toxic to primary cells compared to cancer cells?
A2: Cancer cells often exhibit a state of "transcriptional addiction," meaning they have a heightened reliance on continuous and high levels of transcription to maintain their malignant phenotype and rapid proliferation.[3][4] CDK7 is a key driver of this process.[3] Primary, or "normal," cells typically have lower rates of proliferation and are not as dependent on the hyperactive transcriptional machinery seen in cancer cells.[5] Therefore, inhibiting CDK7 is expected to have a more profound and cytotoxic effect on cancer cells while sparing most primary cells.[8][9] Studies with other selective CDK7 inhibitors have shown minimal effects on normal cells at concentrations that are cytotoxic to cancer cells.[9]
Q3: What are the typical signs of cytotoxicity in primary cells treated with this compound?
A3: Cytotoxicity in primary cells can manifest in several ways, including:
-
Morphological Changes: Cells may appear rounded, shrunken, or detached from the culture surface. You might also observe membrane blebbing, a characteristic of apoptosis.
-
Reduced Cell Viability: A decrease in the number of live cells, which can be quantified using assays like MTT or trypan blue exclusion.
-
Induction of Apoptosis: An increase in programmed cell death, which can be measured by assays that detect caspase activation (e.g., Caspase-Glo 3/7 assay) or DNA fragmentation (e.g., TUNEL assay).[10]
-
Cell Cycle Arrest: An accumulation of cells in a specific phase of the cell cycle (e.g., G1 or G2/M), which can be analyzed by flow cytometry.[7]
-
Decreased Proliferation: A reduction in the rate of cell division, which can be assessed using a BrdU incorporation assay.
Q4: Are there any known off-target effects of this compound?
A4: While this compound is designed to be a selective CDK7 inhibitor, the potential for off-target effects should always be considered with small molecule inhibitors. The specificity of this compound against a broad panel of kinases is not extensively reported in publicly available literature. It is good practice to consult the manufacturer's datasheet for any available selectivity data. To experimentally address potential off-target effects, consider including relevant controls, such as a structurally related but inactive compound, or testing the inhibitor in a CDK7-knockout/knockdown cellular model.
Troubleshooting Guide
This guide provides solutions to common issues encountered when using this compound in primary cell cultures.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High cytotoxicity observed in primary cells at expected therapeutic concentrations. | 1. Incorrect concentration: The IC50 value in your specific primary cell type may be lower than anticipated. 2. Prolonged exposure time: Continuous exposure may be toxic even at lower concentrations. 3. Cell type sensitivity: Some primary cell types may be inherently more sensitive to CDK7 inhibition. 4. Compound instability or degradation: The compound may be degrading in the culture medium, leading to toxic byproducts. | 1. Perform a dose-response curve: Determine the IC50 of this compound in your primary cells and compare it to a cancer cell line of interest. Start with a wide range of concentrations (e.g., 1 nM to 10 µM). 2. Optimize exposure time: Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to find the optimal duration of treatment that minimizes primary cell toxicity while maintaining efficacy against cancer cells. Consider a "wash-out" experiment where the inhibitor is removed after a certain period. 3. Test different primary cell types: If possible, use a more resistant primary cell type as a control. 4. Prepare fresh stock solutions: Dissolve this compound in a suitable solvent like DMSO just before use. Avoid repeated freeze-thaw cycles. |
| Precipitation of this compound in culture medium. | 1. Poor solubility: The compound may not be fully soluble in the aqueous culture medium at the desired concentration. 2. High final DMSO concentration: The concentration of the vehicle (e.g., DMSO) in the final culture medium may be too high, affecting both compound solubility and cell health. | 1. Check solubility information: Refer to the manufacturer's datasheet for solubility data. This compound's analog, CDK7-IN-1, is soluble in DMSO and DMF.[[“]] Prepare a high-concentration stock solution in 100% DMSO and then dilute it into the culture medium. Ensure the final DMSO concentration is low (typically ≤ 0.1%) and consistent across all experimental conditions, including vehicle controls. 2. Use a suitable vehicle: If DMSO is problematic, explore other biocompatible solvents. |
| Inconsistent or unexpected results between experiments. | 1. Variability in primary cell cultures: Primary cells can exhibit significant batch-to-batch variability. 2. Inconsistent compound handling: Differences in stock solution preparation, storage, or dilution can lead to variable effective concentrations. 3. Cell culture conditions: Fluctuations in incubator conditions (temperature, CO2, humidity) can affect cell health and response to treatment. | 1. Standardize primary cell isolation and culture: Use cells from the same donor or batch whenever possible and maintain a consistent passage number. 2. Follow a strict protocol for compound preparation: Prepare fresh dilutions from a validated stock solution for each experiment. 3. Monitor and maintain consistent cell culture conditions. |
| No significant difference in cytotoxicity between primary and cancer cells. | 1. High inhibitor concentration: At very high concentrations, off-target effects or general cellular stress may cause toxicity in both cell types. 2. Similar dependence on CDK7: The specific primary cell type being used might have a higher proliferative rate or transcriptional activity than initially assumed, making it more sensitive to CDK7 inhibition. 3. Cancer cell line is resistant: The chosen cancer cell line may not be highly dependent on CDK7. | 1. Titrate the inhibitor to a lower concentration range: Focus on concentrations around the IC50 of the sensitive cancer cell line. 2. Characterize your primary cells: Assess the proliferation rate (e.g., via BrdU assay) of your primary cells to understand their baseline state. 3. Select a sensitive cancer cell line: Choose a cancer cell line known to be dependent on CDK7 for proliferation. |
Quantitative Data Summary
Disclaimer: Publicly available data specifically for this compound's cytotoxicity in a wide range of primary and cancer cell lines is limited. The following tables are illustrative and based on the expected differential effects of selective CDK7 inhibitors. Researchers should generate their own dose-response curves for their specific cell lines of interest.
Table 1: Illustrative IC50 Values of a Selective CDK7 Inhibitor in Various Cell Lines
| Cell Line | Cell Type | Cancer Type | Illustrative IC50 (nM) |
| HCT116 | Colon Carcinoma | Colorectal Cancer | 50 - 150 |
| A549 | Lung Carcinoma | Lung Cancer | 80 - 200 |
| MCF7 | Breast Adenocarcinoma | Breast Cancer | 100 - 300 |
| Primary Human Fibroblasts | Fibroblast | Normal | > 1000 |
| Primary Human Keratinocytes | Keratinocyte | Normal | > 1000 |
| Primary Mouse Embryonic Fibroblasts | Fibroblast | Normal | No appreciable effect |
Table 2: Illustrative Apoptosis Induction by a Selective CDK7 Inhibitor (at 24 hours)
| Cell Line | Concentration (nM) | % Apoptotic Cells (Annexin V+) |
| HCT116 | 0 (Vehicle) | 5% |
| 100 | 25% | |
| 250 | 50% | |
| Primary Human Fibroblasts | 0 (Vehicle) | 3% |
| 100 | 5% | |
| 250 | 8% |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the dose-dependent effect of this compound on the viability of primary and cancer cells.
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).
-
Remove the old medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Caspase-3/7 Activity)
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Seed cells in a 96-well white-walled plate at a density of 10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control for the desired time (e.g., 24 hours).
-
Equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate reader.
-
Normalize the luminescence signal to the number of cells (can be done in a parallel plate with a viability assay).
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
Objective: To determine the effect of this compound on cell cycle distribution.
Methodology:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
Visualizations
Caption: this compound inhibits both cell cycle progression and transcription.
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting high cytotoxicity in primary cells.
References
- 1. CDK7 is a reliable prognostic factor and novel therapeutic target in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 6. Cancer therapy by cyclin-dependent kinase inhibitors (CDKIs): bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. consensus.app [consensus.app]
Cdk7-IN-10 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of Cdk7-IN-10, a potent and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). The information provided is designed to facilitate successful experimentation and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of CDK7 with an IC50 of less than 100 nM.[1] It is a covalent inhibitor, meaning it forms a permanent bond with its target protein. CDK7 is a key regulator of both transcription and the cell cycle.[2][3] As a component of the transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for transcription initiation.[4][5] Additionally, as the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, by phosphorylation, thereby controlling cell cycle progression.[4][6] By covalently binding to CDK7, this compound irreversibly inhibits its kinase activity, leading to a blockade of both transcription and cell cycle progression, which can induce apoptosis in cancer cells.[1][2]
Q2: What are the physical and chemical properties of this compound?
A2: The properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2588110-62-5 | [1] |
| Molecular Formula | C29H35N7O3 | [1] |
| Molecular Weight | 529.63 g/mol | [1] |
| IC50 | < 100 nM | [1] |
| Appearance | Solid | [7] |
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO at a concentration of 10 mM.[1] For long-term storage, it is recommended to store the solid compound at -20°C. Once dissolved in DMSO, the stock solution should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
Q4: What are the expected cellular effects of this compound treatment?
A4: Treatment with a CDK7 inhibitor like this compound is expected to have two primary effects:
-
Transcriptional Inhibition: Inhibition of CDK7 will lead to decreased phosphorylation of the RNA Polymerase II C-terminal domain (p-RNAPII), particularly at Serine 5 and Serine 7, which can be monitored by western blot. This will result in a global decrease in transcription.[4]
-
Cell Cycle Arrest: By inhibiting the CDK-activating kinase (CAK) activity of CDK7, the activation of other cell cycle CDKs (CDK1, CDK2, CDK4, CDK6) will be reduced. This typically leads to a G1/S phase cell cycle arrest.[8]
These effects can ultimately lead to the induction of apoptosis in cancer cells.
Experimental Protocols
In Vitro Kinase Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound against CDK7 in a biochemical assay.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., GST-tagged RNAPII CTD fragment)
-
This compound
-
ADP-Glo™ Kinase Assay (Promega) or similar detection reagent
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 96-well plate, add the recombinant CDK7 complex to each well.
-
Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 30-60 minutes) to allow for covalent bond formation.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as the ADP-Glo™ assay, which measures ADP production.
-
Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify the direct binding of this compound to CDK7 in a cellular context.
Materials:
-
Cultured cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
Procedure:
-
Treat cultured cells with this compound or DMSO for a specific duration (e.g., 4 hours).
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in PBS and divide them into aliquots for each temperature point.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Analyze the soluble fractions by western blotting using an antibody against CDK7.
-
Increased thermal stability of CDK7 in the presence of this compound indicates direct target engagement.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak inhibition of CDK7 in vitro | 1. Incorrect assay conditions.2. Insufficient pre-incubation time for covalent binding.3. Degraded inhibitor. | 1. Optimize ATP concentration and enzyme/substrate concentrations.2. Increase the pre-incubation time of the inhibitor with the enzyme before adding ATP.3. Use a fresh stock of this compound. |
| High variability in cell-based assays | 1. Inconsistent cell seeding density.2. Edge effects in multi-well plates.3. Cell line instability or high passage number. | 1. Ensure uniform cell seeding.2. Avoid using the outer wells of the plate or fill them with media to maintain humidity.3. Use low-passage cells and regularly check for mycoplasma contamination. |
| No change in p-RNAPII or p-CDK levels after treatment | 1. Insufficient inhibitor concentration or treatment time.2. Cell line is resistant to CDK7 inhibition.3. Poor antibody quality for western blotting. | 1. Perform a dose-response and time-course experiment to determine the optimal conditions.2. Consider using a different cell line known to be sensitive to transcriptional or cell cycle inhibitors.3. Validate your antibodies with appropriate positive and negative controls. |
| Unexpected off-target effects | 1. High inhibitor concentration.2. The inhibitor may have other cellular targets. | 1. Use the lowest effective concentration of this compound.2. Perform kinome-wide profiling or use a structurally distinct CDK7 inhibitor as a control to confirm that the observed phenotype is due to CDK7 inhibition. |
Visualizations
Caption: CDK7 dual function in transcription and cell cycle control.
Caption: General workflow for cell-based experiments with this compound.
Caption: A decision tree for troubleshooting unexpected results.
References
- 1. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 3. Global trends and topics in CDK7 inhibitor research: a bibliometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. news-medical.net [news-medical.net]
- 7. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Cdk7-IN-10 Dose-Response Curves
Welcome to the technical support center for Cdk7-IN-10. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, data interpretation, and troubleshooting when working with this selective CDK7 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of Cyclin-Dependent Kinase 7 (CDK7) with an IC50 of less than 100 nM.[1] CDK7 is a critical kinase with a dual role in regulating both the cell cycle and transcription.[2][3] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[2][3] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a key step in the initiation of transcription.[2][4] By inhibiting CDK7, this compound can lead to cell cycle arrest and the suppression of transcription, ultimately inducing apoptosis in cancer cells.[1][5]
Q2: What are the expected phenotypic effects of treating cancer cells with this compound?
Treatment of cancer cells with a CDK7 inhibitor like this compound is expected to result in several key phenotypic changes:
-
Cell Cycle Arrest: Inhibition of CDK7's CAK activity prevents the activation of cell cycle CDKs, leading to an accumulation of cells in the G1 and/or G2/M phases.[5]
-
Inhibition of Transcription: By blocking CDK7's phosphorylation of RNA Pol II, the inhibitor can lead to a global downregulation of transcription, particularly of genes with super-enhancers that are often associated with oncogenic drivers.[2]
-
Induction of Apoptosis: The combined effects of cell cycle arrest and transcriptional suppression can trigger programmed cell death (apoptosis).[1][5]
-
Reduced Cell Viability and Proliferation: Consequently, a dose-dependent decrease in cell viability and proliferation is a primary outcome of treatment.
Q3: How do I determine the optimal concentration range for my experiments?
The optimal concentration range for this compound will be cell-line specific. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific cell line. A typical starting point for a dose-response curve could range from low nanomolar to low micromolar concentrations (e.g., 1 nM to 10 µM). Based on available data for CDK7 inhibitors, many cancer cell lines show sensitivity in the nanomolar range.[2]
Cdk7 Signaling Pathway
References
- 1. This compound|CAS 2588110-62-5|DC Chemicals [dcchemicals.com]
- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 4. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
Validation & Comparative
A Comparative Guide to Cdk7 Inhibitors: Benchmarking THZ1 Against the Field
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Cyclin-dependent kinase 7 (Cdk7) inhibitors, with a primary focus on the well-characterized covalent inhibitor THZ1. Due to the limited publicly available data for Cdk7-IN-10, a direct detailed comparison is not feasible at this time. This guide will therefore focus on comparing THZ1 with other notable Cdk7 inhibitors for which experimental data is accessible, and will summarize the currently known information regarding this compound.
Cyclin-dependent kinase 7 (Cdk7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating both the cell cycle and transcription. As a component of the Cdk-activating kinase (CAK) complex, Cdk7 phosphorylates and activates other CDKs, driving cell cycle progression. Additionally, as part of the general transcription factor TFIIH, it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a crucial step in transcription initiation. This dual functionality makes Cdk7 a linchpin in the proliferation of cancer cells, which are often characterized by dysregulated cell cycles and a high dependency on transcriptional machinery.
THZ1: A Potent and Selective Covalent Cdk7 Inhibitor
THZ1 is a highly potent and selective covalent inhibitor of Cdk7. Its mechanism of action involves the irreversible binding to a unique cysteine residue (Cys312) located outside of the ATP-binding pocket of Cdk7. This covalent modification leads to sustained inhibition of Cdk7's kinase activity.
Performance Data for THZ1
Experimental data has demonstrated the potent anti-proliferative effects of THZ1 across a wide range of cancer cell lines.
| Parameter | Value | Cell Line(s) | Reference |
| IC50 (Proliferation) | Varies (nM to µM range) | Broad range of cancer cell lines | [Source for cell proliferation data] |
| IC50 (Kinase Assay) | ~3.2 nM | In vitro kinase assay | [Source for kinase assay data] |
| Mechanism of Action | Covalent, irreversible | Targets Cys312 of Cdk7 | [Source for mechanism of action] |
| Effect on RNAPII Phosphorylation | Inhibition of Ser2, Ser5, and Ser7 phosphorylation | Various cell lines | [Source for phosphorylation data] |
Comparison with Other Cdk7 Inhibitors
While THZ1 is a benchmark compound, several other Cdk7 inhibitors have been developed with varying mechanisms and selectivity profiles.
| Inhibitor | Mechanism | IC50 (Cdk7) | Key Features |
| THZ1 | Covalent | ~3.2 nM | High potency and selectivity, targets unique cysteine. |
| SY-1365 | Covalent | Data not readily available in public domain | Has been in clinical trials. |
| Samuraciclib (CT7001) | ATP-competitive | Data not readily available in public domain | Orally bioavailable, in clinical development. |
| BS-181 | ATP-competitive | ~21 nM | Reversible inhibitor. |
| ICEC0942 (CT7001) | ATP-competitive | ~4 nM | Potent and selective reversible inhibitor. |
This compound: An Inhibitor with Limited Public Data
This compound is described as a Cdk7 inhibitor with an IC50 of less than 100 nM, identified from patent WO2021016388A1[1][2]. However, detailed public information regarding its specific quantitative performance, mechanism of action (covalent vs. non-covalent), selectivity profile against other kinases, and direct comparative studies with inhibitors like THZ1 is not currently available. Without access to the full patent documentation and further published research, a comprehensive comparison remains challenging.
Signaling Pathways and Experimental Workflows
The inhibition of Cdk7 impacts two major cellular processes: cell cycle progression and transcription.
Cdk7 Signaling Pathway
Caption: Dual roles of Cdk7 in cell cycle and transcription.
Experimental Workflow for Inhibitor Characterization
References
A Comparative Guide to CDK7 Inhibitors in Solid Tumors: The Clinical Candidate SY-5609 vs. Preclinical Compound Cdk7-IN-10
For Researchers, Scientists, and Drug Development Professionals
Cyclin-dependent kinase 7 (CDK7) has emerged as a compelling therapeutic target in oncology due to its dual role in regulating both the cell cycle and transcription, processes universally dysregulated in cancer.[1][2][3][4] This guide provides a detailed comparison between SY-5609, a potent and selective oral CDK7 inhibitor currently in clinical development, and Cdk7-IN-10, representing a class of preclinical tool compounds. This comparison is designed to highlight the differences in data availability, development stage, and mechanistic understanding, offering valuable insights for researchers in the field.
Introduction to CDK7 Inhibition
CDK7 is a core component of two critical cellular complexes. As part of the CDK-activating kinase (CAK) complex, it phosphorylates and activates cell cycle CDKs such as CDK1, CDK2, CDK4, and CDK6, thereby driving cell proliferation.[5] Concurrently, as a subunit of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a crucial step for the initiation and elongation of transcription.[2][6] By inhibiting CDK7, both of these fundamental cancer-driving processes can be disrupted, leading to cell cycle arrest and apoptosis.[5]
The Dual Mechanism of CDK7 Inhibition
The strategic importance of targeting CDK7 lies in its ability to simultaneously disrupt two core pillars of cancer cell survival: uncontrolled proliferation and transcriptional addiction. Many tumors are highly dependent on the continuous transcription of key oncogenes like MYC and anti-apoptotic proteins. CDK7 inhibition effectively shuts down these transcriptional programs, making it a promising strategy for a variety of solid tumors.[4]
References
- 1. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. CDK7 inhibitor - potential treatment strategy for multiple tumors [synapse.patsnap.com]
- 5. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 6. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: CDK7-IN-10 and Pan-CDK Inhibitors in Leukemia
For Researchers, Scientists, and Drug Development Professionals
In the landscape of leukemia therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a promising class of agents targeting the dysregulated cell cycle and transcriptional machinery of cancer cells. This guide provides an objective comparison between the selective CDK7 inhibitor, Cdk7-IN-10 (represented by preclinical tool compounds such as THZ1 and SY-5609 due to limited public data on this compound itself), and broad-spectrum pan-CDK inhibitors like Flavopiridol (Alvocidib) and Dinaciclib. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant signaling pathways.
Executive Summary
Selective CDK7 inhibitors and pan-CDK inhibitors both exhibit potent anti-leukemic activity by disrupting the cell cycle and inducing apoptosis. However, their mechanisms and selectivity profiles differ significantly. Selective CDK7 inhibitors offer the potential for a more targeted approach with a wider therapeutic window by focusing on the dual roles of CDK7 in transcription and cell cycle activation. In contrast, pan-CDK inhibitors, while potent, target multiple CDKs, which can lead to broader effects and potentially greater toxicity. Preclinical data suggests that selective CDK7 inhibitors can be more potent than some pan-CDK inhibitors in specific leukemia cell lines.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for selective CDK7 inhibitors and pan-CDK inhibitors in various leukemia cell lines.
Table 1: Comparative Cell Viability (IC50)
| Inhibitor Class | Compound | Leukemia Cell Line(s) | IC50 | Citation(s) |
| Selective CDK7 Inhibitor | THZ1 | MEC1 (CLL) | 7.23 nM | [1] |
| MEC2 (CLL) | 7.35 nM | [1] | ||
| Pan-CDK Inhibitor | Flavopiridol | MEC1 (CLL) | ~72.3 nM (10-fold less potent than THZ1) | [1] |
| MEC2 (CLL) | ~73.5 nM (10-fold less potent than THZ1) | [1] | ||
| CLL (primary cells) | 1.15 µM (4h exposure) | [2][3] | ||
| CLL (primary cells) | 0.18 µM (24h exposure) | [2][3] | ||
| Dinaciclib | HL-60 (AML) | 8.46 nM | [4] | |
| KG-1 (AML) | 14.37 nM | [4] | ||
| MM cell lines | 40-80 nM | [5] |
Table 2: Comparative Induction of Apoptosis
| Inhibitor Class | Compound | Leukemia Cell Line(s) | Experimental Conditions | Apoptosis Induction | Citation(s) |
| Selective CDK7 Inhibitor | THZ1 | MEC1, MEC2 (CLL), Primary CLL cells | Dose- and time-dependent | Associated with PARP1 cleavage and Mcl-1 downregulation | [1] |
| Pan-CDK Inhibitor | Flavopiridol | WSU-CLL, I83CLL (CLL) | 200-400 nM for 24h | Dose-dependent increase in apoptotic cells (up to 53.9%) | [6] |
| CLL (primary cells) | 0.18 µM | Cleavage of caspase-3 zymogen | [3] | ||
| Dinaciclib | Raji (Lymphoma) | Time-dependent | Significantly increased apoptosis rate | [6] | |
| T-ALL cell lines | Not specified | Significant induction of apoptosis | [7] |
Table 3: Comparative Effects on Cell Cycle
| Inhibitor Class | Compound | Leukemia Cell Line(s) | Experimental Conditions | Cell Cycle Effect | Citation(s) |
| Selective CDK7 Inhibitor | XL102 | MOLM13, OCI-AML2 (AML) | 24h treatment | G1 arrest at low doses, G2/M arrest at higher doses | [8] |
| SY-5609 | HEL (MPN-sAML) | Not specified | Increased percentage of cells in G1, decreased in S phase | [9] | |
| Pan-CDK Inhibitor | Flavopiridol | Various | Not specified | G0/G1 or G2/M arrest | [10] |
| Dinaciclib | HL-60 (AML) | Not specified | G2/M arrest | [4] | |
| Raji (Lymphoma) | Not specified | G2/M arrest | [6] |
Signaling Pathways and Mechanisms of Action
CDK7 Inhibition:
CDK7 plays a dual role in regulating both the cell cycle and transcription. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression[11][12]. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5 and Serine 7, which is crucial for transcription initiation and elongation[13]. By inhibiting CDK7, selective inhibitors can induce cell cycle arrest and suppress the transcription of key oncogenes and anti-apoptotic proteins, such as c-Myc and Mcl-1[1][8].
References
- 1. ashpublications.org [ashpublications.org]
- 2. ashpublications.org [ashpublications.org]
- 3. Flavopiridol induces apoptosis in chronic lymphocytic leukemia cells via activation of caspase-3 without evidence of bcl-2 modulation or dependence on functional p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dinaciclib inhibits the growth of acute myeloid leukemia cells through either cell cycle-related or ERK1/STAT3/MYC pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Study of the mechanism by which dinaciclib induces apoptosis and cell cycle arrest of lymphoma Raji cells through a CDK1‐involved pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel covalent CDK7 inhibitor potently induces apoptosis in acute myeloid leukemia and synergizes with Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Cdk7 Inhibition: A Comparative Analysis of Cdk7-IN-10 and Genetic Knockdown
A definitive guide for researchers navigating the complexities of Cyclin-Dependent Kinase 7 (Cdk7) inhibition. This document provides a comprehensive comparison of the pharmacological inhibitor Cdk7-IN-10 and genetic knockdown techniques, supported by experimental data and detailed protocols to aid in the design and interpretation of studies targeting Cdk7.
Cyclin-dependent kinase 7 (Cdk7) has emerged as a critical regulator of two fundamental cellular processes: transcription and cell cycle progression.[1][2] As a component of the transcription factor TFIIH, Cdk7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a key step in transcription initiation and elongation.[1][3][4] Additionally, as the catalytic subunit of the Cdk-activating kinase (CAK) complex, Cdk7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving the cell cycle.[2][5][6] Given its dual roles, Cdk7 is a compelling therapeutic target in oncology, with several inhibitors, including the preclinical compound this compound and clinical candidates like samuraciclib (SY-1365) and YKL-5-124, under investigation.[2][7]
To rigorously validate findings and understand the on-target effects of Cdk7 inhibition, it is crucial to cross-validate results from chemical probes with those from genetic approaches. This guide provides a comparative overview of the functional consequences of Cdk7 inhibition using the chemical inhibitor this compound versus genetic knockdown (e.g., using siRNA or shRNA) or knockout (e.g., using CRISPR-Cas9).
Comparative Analysis of Phenotypic Outcomes
Pharmacological inhibition and genetic depletion of Cdk7 consistently lead to potent anti-proliferative and pro-apoptotic effects across various cancer models. These approaches provide convergent evidence for the essential role of Cdk7 in maintaining cancer cell viability.
| Parameter | This compound (or similar inhibitors like THZ1) | Cdk7 Genetic Knockdown (siRNA/shRNA/CRISPR) | Key Findings & Citations |
| Cell Viability | Dose-dependent decrease in viability in various cancer cell lines. | Significant reduction in cell viability. | Both methods confirm Cdk7's essentiality for cancer cell survival.[4][8][9] |
| Cell Proliferation | Inhibition of cell proliferation, often leading to cell cycle arrest. | Markedly diminished cell proliferation and colony formation ability. | Cdk7 is critical for cell cycle progression.[7][8][9] |
| Apoptosis | Induction of apoptosis at effective concentrations. | Increased rates of apoptosis. | Loss of Cdk7 function triggers programmed cell death.[7][9] |
| Tumor Growth (In Vivo) | Suppression of tumor growth in xenograft models. | Impaired tumor xenograft formation upon Cdk7 depletion. | Cdk7 is a valid target for inhibiting tumor growth in vivo.[7][10] |
Mechanistic Insights: Signaling Pathway Perturbations
Both chemical and genetic inhibition of Cdk7 impact key signaling pathways, primarily by disrupting transcriptional programs and halting cell cycle progression.
| Pathway Component | Effect of this compound (or similar inhibitors) | Effect of Cdk7 Genetic Knockdown | Concordance & Citations |
| RNA Polymerase II CTD Phosphorylation | Dose-dependent reduction in phosphorylation at Ser2, Ser5, and Ser7. | Reduced levels of Pol II CTD phosphorylation. | Confirms direct targeting of the transcriptional machinery.[3][10] |
| Cell Cycle CDKs | Decreased phosphorylation of CDK1 and CDK2 T-loops. | Reduced phosphorylation of CDK activating residues. | Validates the role of Cdk7 as the CDK-activating kinase.[2][11] |
| Oncogenic Transcription Factors (e.g., MYC) | Downregulation of MYC expression and suppression of MYC-driven transcriptional programs. | Reduction in c-Myc expression. | Highlights the dependency of certain oncogenes on Cdk7-mediated transcription.[8][12] |
| p70S6K Phosphorylation | Decreased phosphorylation at key residues (S411, T389, T421/S424). | Reduced phosphorylation of p70S6K. | Suggests a potential link between Cdk7 and the mTOR signaling pathway.[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for Cdk7 inhibition studies.
Protocol 1: Cdk7 Inhibition using this compound (or similar inhibitors like THZ1)
-
Cell Culture: Plate cancer cells at a desired density in appropriate growth medium and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a stock solution of the Cdk7 inhibitor (e.g., 10 mM in DMSO). Serially dilute the stock to achieve the desired final concentrations.
-
Treatment: Treat cells with a range of inhibitor concentrations (e.g., 10 nM to 5 µM) for a specified duration (e.g., 24, 48, or 72 hours).[4] Include a DMSO-only control.
-
Cell Viability Assay (e.g., CCK-8 or MTT): Following treatment, add the viability reagent to each well according to the manufacturer's instructions. Incubate and then measure the absorbance to determine the percentage of viable cells relative to the control.[8][9]
-
Western Blot Analysis: Lyse treated cells and a control group. Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against p-Pol II (Ser2, Ser5), total Pol II, p-CDK1, p-CDK2, and a loading control (e.g., Actin or GAPDH).[4][10]
Protocol 2: Cdk7 Genetic Knockdown using CRISPR-Cas9
-
gRNA Design and Cloning: Design guide RNAs (gRNAs) targeting a conserved exon of the CDK7 gene. Clone the gRNA sequences into a Cas9-expressing vector.
-
Transfection/Transduction: Introduce the Cdk7-targeting CRISPR/Cas9 plasmid into the target cells using a suitable method (e.g., lipid-based transfection or lentiviral transduction).[13] A non-targeting gRNA should be used as a control.[8]
-
Selection and Validation: Select for successfully transfected/transduced cells (e.g., using antibiotic resistance). Validate Cdk7 knockdown at both the mRNA (qRT-PCR) and protein (Western blot) levels.[9]
-
Phenotypic Assays: Perform functional assays, such as cell proliferation (e.g., colony formation assay) or cell cycle analysis (flow cytometry), on the validated knockdown and control cell populations.[8][9]
Visualizing the Mechanisms
To better understand the central role of Cdk7 and the consequences of its inhibition, the following diagrams illustrate the key pathways and experimental logic.
Caption: Dual roles of Cdk7 in transcription and cell cycle, and modes of inhibition.
Caption: Workflow for cross-validating Cdk7 inhibition findings.
References
- 1. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. CDK7 and CDK9 inhibition interferes with transcription, translation, and stemness, and induces cytotoxicity in GBM irrespective of temozolomide sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 6. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 7. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Genetic inactivation of Cdk7 leads to cell cycle arrest and induces premature aging due to adult stem cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. scbt.com [scbt.com]
Preclinical In Vivo Efficacy of Covalent CDK7 Inhibition Compared to Standard Chemotherapy
Introduction: Cyclin-dependent kinase 7 (CDK7) has emerged as a critical target in oncology due to its dual role in regulating the cell cycle and gene transcription.[1][2][3] As a component of the CDK-activating kinase (CAK) complex, CDK7 activates other CDKs (CDK1, 2, 4, and 6) to drive cell cycle progression.[3][4][5] Simultaneously, as part of the general transcription factor TFIIH, it phosphorylates RNA Polymerase II, a fundamental step in gene transcription.[3][5][6] Cancers that are highly dependent on the constant expression of certain oncogenes are particularly vulnerable to CDK7 inhibition.
This guide compares the preclinical in vivo efficacy of covalent CDK7 inhibitors to standard chemotherapy agents in various cancer models. Due to the limited availability of public in vivo data for the specific chemical probe Cdk7-IN-10, this document will focus on data from the well-characterized and structurally related covalent CDK7 inhibitor, THZ1 .[7][8] Data from other clinical-stage CDK7 inhibitors such as Samuraciclib (CT7001) and SY-1365 are also included to provide a broader context.[1][9][10]
CDK7 Signaling Pathway
CDK7 inhibition disrupts two fundamental cellular processes. Firstly, it blocks the phosphorylation and activation of cell cycle CDKs, leading to cell cycle arrest. Secondly, it inhibits the transcription of key oncogenes by preventing the phosphorylation of RNA Polymerase II, ultimately inducing apoptosis in cancer cells.
Quantitative Data Presentation: In Vivo Efficacy
The following tables summarize the preclinical in vivo efficacy of CDK7 inhibitors compared to, or in addition to, standard chemotherapy across different cancer models.
Table 1: Head-to-Head Comparison in Small Cell Lung Cancer (SCLC)
| Parameter | CDK7 Inhibitor (THZ1) | Standard Chemotherapy (Cisplatin-Etoposide) |
| Cancer Model | Genetically engineered mouse model (RP mice) of SCLC | Genetically engineered mouse model (RP mice) of SCLC |
| Treatment Regimen | 10 mg/kg, twice daily | Standard-of-care regimen |
| Tumor Response | Significant tumor responses, comparable to chemotherapy | Significant tumor responses, comparable to THZ1 |
| Survival | Longer survival compared to control-treated mice | Not explicitly stated, but tumor response was comparable |
| Toxicity | No overt treatment-related toxicity observed | Toxicity associated with treatment observed |
| Reference | Christensen et al., 2014[11] | Christensen et al., 2014[11] |
Table 2: Efficacy in Other Preclinical Cancer Models
| CDK7 Inhibitor | Cancer Model | Comparator / Combination | Key Efficacy Endpoint(s) | Reference |
| THZ1 | Pancreatic Cancer (Orthotopic) | Gemcitabine + Paclitaxel | THZ1 synergized with chemotherapy, resulting in superior anti-tumorigenic activity compared to chemotherapy alone.[12] | Li, T., et al., 2022[12] |
| SY-1365 | Acute Myeloid Leukemia (KG-1 Xenograft) | Venetoclax (BCL2 Inhibitor) | Single agent TGI: 62.6%. Combination with Venetoclax TGI: 87.5%.[13] | Merck, K., et al., 2019[2][13] |
| Samuraciclib (CT7001) | Castration-Resistant Prostate Cancer (C4-2B Xenograft) | Enzalutamide (Antiandrogen) | Monotherapy repressed tumor growth. Significantly augmented growth inhibition when combined with enzalutamide.[9][14][15] | Hickey, T.E., et al., 2023[9][15] |
| Samuraciclib (CT7001) | Colon Cancer (HCT116 Xenograft) | Vehicle | 100 mg/kg daily oral gavage resulted in 60% tumor growth inhibition at day 14.[10] | Patel, H., et al., 2018[10] |
TGI: Tumor Growth Inhibition
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below is a representative protocol based on published research.
Protocol: In Vivo Efficacy Study in a Small Cell Lung Cancer (SCLC) Mouse Model
-
Animal Model: The study utilized a genetically engineered mouse model (GEMM) where SCLC is induced by intratracheal administration of an adenovirus expressing Cre recombinase in Rb1fl/fl;Trp53fl/fl (RP) mice. This model closely mimics human SCLC development.[11]
-
Tumor Monitoring: Tumor burden was monitored using magnetic resonance imaging (MRI). Mice were enrolled in the study when tumors reached a detectable size.
-
Drug Formulation and Administration:
-
THZ1: Formulated in a vehicle of 10% DMSO, 20% PEG 400, 5% Tween 80, and 65% D5W (5% dextrose in water). Administered via intraperitoneal (i.p.) injection at a dose of 10 mg/kg twice daily.[11]
-
Cisplatin-Etoposide (Cis-Eto): Standard-of-care chemotherapy regimen was used as a comparator. Specific formulation and dosing protocols for this arm were based on established preclinical standards.[7][11]
-
-
Treatment Schedule: Treatment was administered for a defined period (e.g., two weeks), and mice were monitored throughout the study.[7]
-
Efficacy Endpoints:
-
Tumor Growth: Changes in tumor volume were measured periodically via MRI.
-
Survival: Overall survival of the different treatment groups was monitored.
-
Toxicity Assessment: Animal body weight was measured regularly as an indicator of general health and treatment-related toxicity.[11]
-
Pharmacodynamic Markers: At the end of the study, tumor tissues were collected to analyze target engagement, such as the phosphorylation status of RNA Polymerase II, and to assess levels of apoptosis (e.g., via TUNEL staining).[11]
-
General Experimental Workflow for In Vivo Studies
The diagram below outlines a typical workflow for a preclinical xenograft study designed to evaluate the efficacy of a therapeutic agent like a CDK7 inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Characterization of SY-1365, a Selective, Covalent Inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 4. news-medical.net [news-medical.net]
- 5. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. CDK7 inhibition augments response to multidrug chemotherapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.box [2024.sci-hub.box]
- 14. biorxiv.org [biorxiv.org]
- 15. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Cdk7-IN-10 Against Leading Clinical-Stage Cdk7 Inhibitors: A Comparative Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
The inhibition of Cyclin-Dependent Kinase 7 (Cdk7) has emerged as a promising therapeutic strategy in oncology. Cdk7 is a critical kinase that plays a dual role in regulating the cell cycle and transcription, making it a pivotal target for cancer therapy. This guide provides an objective comparison of the preclinical compound Cdk7-IN-10 against notable Cdk7 inhibitors that have entered clinical trials: Samuraciclib (CT7001), SY-5609, and the discontinued yet informative SY-1365. This comparison is based on publicly available experimental data to aid researchers in evaluating these compounds for their studies.
Overview of Compared Cdk7 Inhibitors
-
This compound: A preclinical Cdk7 inhibitor identified from patent literature, noted for its potential to inhibit cell growth and induce apoptosis.[1][2]
-
Samuraciclib (CT7001): An oral, selective, ATP-competitive Cdk7 inhibitor currently in Phase 2 clinical trials for various cancers, including breast and prostate cancer.[3][4][5]
-
SY-5609: A potent, highly selective, oral, non-covalent Cdk7 inhibitor being evaluated in Phase 1 clinical trials for advanced solid tumors.[6][7]
-
SY-1365 (Mevociclib): A first-in-class, potent, and selective covalent Cdk7 inhibitor. Although its clinical development has been discontinued, its extensive preclinical data provides a valuable benchmark for covalent inhibitors.[8][9][10][11]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for this compound and the selected clinical-stage Cdk7 inhibitors, covering their biochemical profiles, and in vitro and in vivo preclinical performance.
Table 1: Biochemical Profile of Cdk7 Inhibitors
| Compound | Target | Mechanism of Action | Potency (IC50/Kd) | Selectivity Highlights |
| This compound | Cdk7 | Inhibitor | IC50 < 100 nM[1][2] | Data not publicly available. |
| Samuraciclib (CT7001) | Cdk7 | ATP-competitive | IC50: 41 nM[12][13][14][15][16] | 15-fold vs. Cdk2; 30-fold vs. Cdk9; 230-fold vs. Cdk5[12][13][14][15][16] |
| SY-5609 | Cdk7 | Non-covalent | Kd: 0.065 nM[6][17] | >4000-fold vs. nearest off-target; Ki: 2600 nM (Cdk2), 960 nM (Cdk9), 870 nM (Cdk12)[6][17] |
| SY-1365 (Mevociclib) | Cdk7 | Covalent | Ki: 17.4 nM; IC50: 20 nM[8] | Highly selective; detailed panel data not specified in provided results. |
Table 2: In Vitro Cellular Activity
| Compound | Cancer Type / Cell Lines | Potency (GI50/EC50) | Key Cellular Effects |
| This compound | Not specified | Data not publicly available | Inhibits cell growth, induces apoptosis[1] |
| Samuraciclib (CT7001) | Breast (MCF7, MDA-MB-231, etc.), Colon (HCT116) | GI50: 0.18 - 0.33 µM[12][14] | Induces G2/M cell cycle arrest and apoptosis (PARP cleavage)[12][13] |
| SY-5609 | TNBC (HCC70), Ovarian (OVCAR3) | IC50: 1 - 6 nM; EC50: 5.6 nM (HCC70)[6][17] | Induces G2/M cell cycle arrest and apoptosis[6][7] |
| SY-1365 (Mevociclib) | Leukemia (THP1), TNBC (HCC70) | Low nM EC50s[8] | Induces apoptosis in cancer cells but not normal cells; reduces MCL1 levels[9][10] |
Table 3: In Vivo Preclinical Efficacy in Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Key Outcomes |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available |
| Samuraciclib (CT7001) | Breast (MCF7), CRPC (C4-2B) | 100 mg/kg, oral, daily[12] | 60% tumor growth inhibition (TGI) in MCF7 model; represses CRPC xenograft growth[3][12] |
| SY-5609 | TNBC (HCC70) | 2 mg/kg, oral, daily[7] | Induced tumor regression; well-tolerated[7] |
| SY-1365 (Mevociclib) | TNBC, AML, Ovarian | 20 mg/kg, IV, biw[8] | Substantial TGI in multiple PDX models, including complete regressions[9][11][18][19] |
Table 4: Clinical Trial Snapshot
| Compound | Phase | Status | Indications | Key Findings/Endpoints |
| Samuraciclib (CT7001) | Phase 1/2 | Active | HR+/HER2- Breast Cancer, TNBC, Prostate Cancer[4][20] | Favorable safety profile; shows clinical activity alone and in combination. Improved PFS in select patient populations.[4] |
| SY-5609 | Phase 1 | Active | Advanced Solid Tumors (including Pancreatic, Colorectal)[7][21] | Being evaluated as monotherapy and in combination. |
| SY-1365 (Mevociclib) | Phase 1 | Discontinued | Advanced Solid Tumors | Development discontinued. |
Visualizing the Science: Diagrams and Workflows
To better illustrate the underlying biology and experimental processes, the following diagrams have been generated using Graphviz.
Cdk7 Signaling Pathway
The diagram below illustrates the dual role of Cdk7 in regulating both cell cycle progression and gene transcription.
Caption: Cdk7's dual role in cell cycle and transcription.
Experimental Workflow for Cdk7 Inhibitor Evaluation
This diagram outlines a typical workflow for the preclinical evaluation of a novel Cdk7 inhibitor.
Caption: From in vitro screening to in vivo efficacy.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of Cdk7 inhibitors.
Biochemical Kinase Inhibition Assay (IC50 Determination)
-
Principle: To measure the concentration of an inhibitor required to reduce the enzymatic activity of Cdk7 by 50%. A common method is the ADP-Glo™ Kinase Assay, which quantifies ADP produced during the kinase reaction.
-
Protocol:
-
Recombinant Cdk7/Cyclin H/MAT1 complex is incubated with a specific peptide substrate (e.g., a derivative of the Pol II CTD) and a range of inhibitor concentrations in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of ATP. The reaction is typically run at room temperature for a set period (e.g., 60 minutes).
-
The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.
-
The Kinase Detection Reagent is then added, which contains enzymes that convert the generated ADP back into ATP.
-
This newly synthesized ATP is used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the amount of ADP generated and thus, the kinase activity.
-
The signal is read on a luminometer, and IC50 values are calculated by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Viability/Growth Inhibition Assay (GI50 Determination)
-
Principle: To determine the concentration of an inhibitor that causes a 50% reduction in the growth of a cancer cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.
-
Protocol:
-
Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, cells are treated with a serial dilution of the Cdk7 inhibitor for a specified period, typically 72 hours.
-
After the incubation period, MTT reagent (a yellow tetrazolium salt) is added to each well.
-
The plate is incubated for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the MTT to purple formazan crystals.
-
A solubilization solution (e.g., DMSO or a specialized detergent-based buffer) is added to each well to dissolve the insoluble formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate spectrophotometer, typically at a wavelength of 570 nm.
-
The GI50 value is calculated from the dose-response curve of absorbance versus inhibitor concentration.
-
Western Blot for Phosphorylation of RNA Polymerase II
-
Principle: To detect the phosphorylation status of Cdk7's primary substrate, the C-terminal domain (CTD) of RNA Polymerase II (Pol II), upon inhibitor treatment.
-
Protocol:
-
Cells are treated with the Cdk7 inhibitor at various concentrations and for different time points.
-
Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
The total protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of Pol II CTD (e.g., anti-pSer5 or anti-pSer2). A separate blot is often run with an antibody for total Pol II as a loading control.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized on an imaging system. The band intensity reflects the level of Pol II phosphorylation.
-
In Vivo Tumor Xenograft Efficacy Study
-
Principle: To evaluate the anti-tumor activity of a Cdk7 inhibitor in a living organism using an immunodeficient mouse model bearing human cancer cells (cell line-derived xenograft or patient-derived xenograft - PDX).
-
Protocol:
-
Immunocompromised mice (e.g., NSG or nu/nu mice) are subcutaneously inoculated with a suspension of human cancer cells.
-
Tumors are allowed to grow to a palpable, measurable size (e.g., 150-200 mm³).
-
Mice are then randomized into treatment and control (vehicle) groups.
-
The Cdk7 inhibitor is administered according to a predetermined schedule (e.g., daily oral gavage). The vehicle solution is administered to the control group.
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Mouse body weight is also monitored as an indicator of toxicity.
-
At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treated groups to the control group. In some cases, tumor regressions (a decrease in tumor size from baseline) may be observed.
-
References
- 1. Cyclin-dependent Kinase (CDK) | DC Chemicals [dcchemicals.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. samuraciclib - My Cancer Genome [mycancergenome.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 2024.sci-hub.box [2024.sci-hub.box]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Discovery and Characterization of SY-1365, a Selective, Covalent Inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Samuraciclib hydrochloride | Apoptosis | CDK | TargetMol [targetmol.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. abmole.com [abmole.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. firstwordpharma.com [firstwordpharma.com]
- 19. Targeting CDK7 with SY-1365: Unveiling a Novel Therapeutic Approach for Aggressive Solid Tumors [synapse.patsnap.com]
- 20. Carrick Therapeutics Announces First Patient Dosed in Phase 1b/2 Clinical Trial of Samuraciclib in Combination with Vepdegestrant in Patients with Advanced Breast Cancer :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 21. onclive.com [onclive.com]
Cdk7-IN-10: A Comparative Guide to its Specificity for Cdk7 over Cdk12/13
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of Cdk7 inhibitors, with a focus on the expected high selectivity of compounds like Cdk7-IN-10 for Cyclin-Dependent Kinase 7 (Cdk7) over the closely related kinases Cdk12 and Cdk13. While specific quantitative data for this compound is not publicly available, this document leverages data from highly selective Cdk7 inhibitors, such as YKL-5-124 and the class of compounds to which this compound belongs, to provide a comprehensive overview. The guide includes supporting experimental data from analogous compounds, detailed methodologies for key experiments, and visual representations of relevant signaling pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Kinase Inhibition
The following table summarizes the inhibitory activity of representative selective Cdk7 inhibitors against Cdk7, Cdk12, and Cdk13, highlighting the significant selectivity for Cdk7. This data is indicative of the expected profile for this compound.
| Inhibitor | Cdk7 IC50 (nM) | Cdk12 Inhibition | Cdk13 Inhibition | Reference Compound(s) |
| YKL-5-124 | 53.5 | No inhibition | No inhibition | [1] |
| LDC4297 Class | Low Nanomolar | No inhibition | No inhibition | [2] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The data for the "LDC4297 Class" of inhibitors, to which this compound is structurally related, indicates high potency and selectivity for Cdk7[2].
Experimental Protocols
The determination of kinase inhibitor specificity is crucial for understanding its biological effects and potential therapeutic applications. The following are detailed methodologies for key experiments typically used to assess the selectivity of compounds like this compound.
In Vitro Kinase Inhibition Assay
This biochemical assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against a panel of kinases.
Materials:
-
Purified recombinant human Cdk7/Cyclin H/MAT1, Cdk12/Cyclin K, and Cdk13/Cyclin K complexes.
-
Kinase substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II).
-
ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP) or coupled to a detection system.
-
Test inhibitor (e.g., this compound) at various concentrations.
-
Assay buffer (containing MgCl₂, DTT, etc.).
-
Phosphocellulose paper or other separation matrix.
-
Scintillation counter or luminescence/fluorescence plate reader.
Procedure:
-
Kinase reactions are set up in a multi-well plate format.
-
Each well contains the purified kinase, substrate, and assay buffer.
-
The test inhibitor is added to the wells at a range of concentrations. A control with no inhibitor is included.
-
The reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, typically by adding a strong acid or EDTA.
-
The phosphorylated substrate is separated from the unreacted ATP.
-
The amount of incorporated phosphate (or other signal) is quantified.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the no-inhibitor control.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
KiNativ™ Profiling (Mass Spectrometry-based)
This method assesses the binding of an inhibitor to a large panel of kinases in a more physiological context, using cell lysates.
Objective: To determine the selectivity of an inhibitor across a broad range of kinases by measuring its ability to compete with an ATP-biotin probe.
Materials:
-
Cell lysate (e.g., from Jurkat cells).
-
Test inhibitor (e.g., YKL-5-124).
-
Desthiobiotin-ATP probe.
-
Streptavidin affinity resin.
-
Trypsin for protein digestion.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
Cell lysates are pre-treated with the test inhibitor at a specific concentration (e.g., 1µM) for a defined period (e.g., 6 hours)[1].
-
A desthiobiotin-ATP probe is then added to the treated lysates. This probe binds to the ATP-binding site of active kinases.
-
If the test inhibitor is bound to a kinase, it will block the binding of the desthiobiotin-ATP probe.
-
The lysates are then passed over a streptavidin affinity resin, which captures the kinases that have bound the biotinylated probe.
-
The captured proteins are eluted and digested into peptides with trypsin.
-
The resulting peptides are analyzed by LC-MS/MS to identify and quantify the captured kinases.
-
The abundance of each kinase in the inhibitor-treated sample is compared to a control sample to determine the percentage of target engagement by the inhibitor.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways involving Cdk7, Cdk12, and Cdk13, as well as a typical experimental workflow for assessing inhibitor specificity.
Caption: Cdk7 dual roles in transcription and cell cycle.
Caption: Cdk12/13 roles in transcription elongation.
Caption: Workflow for inhibitor specificity profiling.
References
Safety Operating Guide
Proper Disposal of Cdk7-IN-10: A Guide for Laboratory Professionals
For immediate reference, Cdk7-IN-10 must be disposed of as hazardous chemical waste through an approved waste disposal facility. It is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.
This guide provides essential safety and logistical information for the proper disposal of this compound, a potent cyclin-dependent kinase 7 (CDK7) inhibitor used in cancer research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.
Hazard Identification and Classification
Before handling, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as:
-
Acute toxicity, Oral (Category 4), H302: Harmful if swallowed[1].
-
Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life[1].
-
Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects[1].
These classifications necessitate that this compound be treated as hazardous waste and disposed of accordingly.
Personal Protective Equipment (PPE)
When handling this compound for disposal, all personnel must wear appropriate personal protective equipment (PPE) to minimize the risk of exposure. This includes:
-
Safety Goggles: To protect eyes from potential splashes.
-
Chemical-Resistant Gloves: Nitrile or other suitable gloves to prevent skin contact.
-
Laboratory Coat: To protect clothing and skin.
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant"[1]. The following steps provide a clear workflow for this process:
Step 1: Waste Segregation
-
Solid Waste: Collect any solid this compound, including empty vials or containers, and contaminated items such as weighing paper or pipette tips, in a clearly labeled, sealed, and compatible hazardous waste container.
-
Liquid Waste: If this compound has been dissolved in a solvent, the resulting solution must be collected in a designated, sealed, and labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
Step 2: Labeling
-
All waste containers must be clearly and accurately labeled with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The full chemical name: C29H35N7O3
-
Associated hazards (e.g., "Toxic," "Harmful if Swallowed," "Marine Pollutant")
-
Date of accumulation
-
Step 3: Storage
-
Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the this compound waste. Provide them with the Safety Data Sheet (SDS) to ensure they have all the necessary information for safe handling and transport.
Spill and Emergency Procedures
In the event of a spill, the following actions should be taken immediately:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Increase ventilation in the area, if it is safe to do so.
-
Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the substance. Avoid raising dust.
-
Clean-up: Wearing appropriate PPE, carefully collect the spilled material and any contaminated absorbent material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and the manufacturer's most recent Safety Data Sheet.
References
Comprehensive Safety and Handling Guide for Cdk7-IN-10
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Cdk7-IN-10, a potent Cyclin-Dependent Kinase 7 (CDK7) inhibitor. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.[1]
-
Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure risk. The required PPE includes:
| PPE Category | Item | Specifications and Remarks |
| Eye Protection | Safety Goggles with Side-Shields | Must be worn to protect against splashes. |
| Hand Protection | Protective Gloves | Chemical-resistant gloves are mandatory. Given the nature of the compound, it is advisable to use two pairs of chemotherapy-grade gloves.[2] |
| Body Protection | Impervious Clothing / Laboratory Coat | A lab coat should be worn to protect the skin. For procedures with a higher risk of splashing, an impervious gown is recommended. |
| Respiratory Protection | Suitable Respirator | To be used when handling the powder form to avoid dust and aerosol formation, or when adequate ventilation is not available.[1] An N95 respirator can provide protection against airborne particulates.[3] |
Operational Plan: Handling and Storage
3.1. Safe Handling Procedures
-
Work in a designated area, preferably within a chemical fume hood or a Class II Biosafety Cabinet, to avoid inhalation of dust or aerosols.[1][3]
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in the area where this compound is being handled.[1]
-
Wash hands thoroughly after handling the compound.[1]
3.2. Storage Conditions
-
Keep the container tightly sealed.[1]
-
Store in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
-
For long-term storage, it is recommended to store the powder at -20°C and solutions at -80°C.[1]
Emergency Procedures: First Aid Measures
In the event of accidental exposure, follow these first aid measures immediately:
| Exposure Route | First Aid Instructions |
| If Swallowed | Call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth with water.[1] |
| In Case of Skin Contact | Remove contaminated clothing and shoes. Rinse the affected skin area thoroughly with large amounts of water and seek medical attention.[1] |
| In Case of Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek prompt medical attention.[1] |
| If Inhaled | Move the person to a well-ventilated area with fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1] |
Disposal Plan
-
Dispose of this compound and any contaminated materials (e.g., gloves, vials, pipette tips) in an approved waste disposal plant.[1]
-
Do not allow the compound to enter drains, water courses, or the soil to prevent environmental contamination.[1]
-
Collect any spillage to prevent its release into the environment.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and a related compound, THZ1.
| Compound | Target | IC50 | Molecular Weight ( g/mol ) |
| This compound | CDK7 | < 100 nM[4][5] | 529.63[1][4][5] |
| THZ1 | CDK7 | 92.17 nM (RBE cells), 148.8 nM (SSP-25 cells)[6] | Not specified |
Experimental Workflow and Signaling Pathway
Caption: A generalized workflow for the safe handling of potent chemical compounds like this compound.
Caption: The dual role of CDK7 in cell cycle progression and transcription, and the inhibitory action of this compound.[6][7][8][9][10]
References
- 1. This compound|2588110-62-5|MSDS [dcchemicals.com]
- 2. pogo.ca [pogo.ca]
- 3. gerpac.eu [gerpac.eu]
- 4. This compound|CAS 2588110-62-5|DC Chemicals [dcchemicals.com]
- 5. This compound - Immunomart [immunomart.org]
- 6. Therapeutic Targeting of CDK7 Suppresses Tumor Progression in Intrahepatic Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.amegroups.cn [cdn.amegroups.cn]
- 8. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 9. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Phase I Dose-Escalation Study of LY3405105, a Covalent Inhibitor of Cyclin-Dependent Kinase 7, Administered to Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
